4-Vinylbenzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQLJUADNBKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348714 | |
| Record name | 4-vinylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-25-7 | |
| Record name | 4-vinylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4 Vinylbenzyl Bromide
Contemporary Synthetic Routes to 4-Vinylbenzyl Bromide
Modern synthetic approaches to this compound focus on efficiency, selectivity, and milder reaction conditions. These methods include direct bromination, transformations from alcohol derivatives, and the application of phase-transfer catalysis.
Direct Bromination Protocols
Direct bromination of the benzylic position of 4-vinyltoluene is a common method for preparing this compound. This typically involves a free-radical substitution reaction. A widely used reagent for this transformation is N-bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com The reaction is usually initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and is often carried out in a non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.org The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors the desired benzylic bromination over addition to the vinyl group. masterorganicchemistry.com
The Wohl-Ziegler reaction is a specific example of this type of allylic and benzylic bromination using NBS. wikipedia.org The reaction mechanism proceeds through the formation of a stable benzylic radical intermediate. wikipedia.org
Table 1: Comparison of Direct Bromination Reagents for 4-Vinyltoluene
| Reagent | Initiator | Solvent | Key Advantages |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or light | CCl₄ | High selectivity for benzylic bromination, minimizes side reactions with the vinyl group. wikipedia.orgmasterorganicchemistry.com |
| Bromine (Br₂) | Light | - | Can be used, but may lead to addition reactions on the vinyl group. masterorganicchemistry.com |
Transformations from 4-Vinylbenzyl Alcohol and its Derivatives
Another important route to this compound involves the conversion of 4-vinylbenzyl alcohol. This method avoids the use of 4-vinyltoluene and can be advantageous in certain synthetic strategies. One common reagent for this transformation is phosphorus tribromide (PBr₃). commonorganicchemistry.comyoutube.com The reaction with PBr₃ typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present. commonorganicchemistry.commasterorganicchemistry.com This method is often preferred over using hydrobromic acid (HBr) as it is milder and less likely to cause rearrangements. masterorganicchemistry.com
Other reagents, such as thionyl bromide (SOBr₂), can also be used for this conversion. commonorganicchemistry.com The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or NBS, is another alternative that proceeds with inversion of stereochemistry. commonorganicchemistry.com
Table 2: Reagents for the Conversion of 4-Vinylbenzyl Alcohol to this compound
| Reagent | Mechanism | Key Features |
|---|---|---|
| Phosphorus Tribromide (PBr₃) | SN2 | Common and effective, results in inversion of stereochemistry. commonorganicchemistry.comyoutube.commasterorganicchemistry.com |
| Thionyl Bromide (SOBr₂) | - | More reactive than thionyl chloride and used less frequently. commonorganicchemistry.com |
| Triphenylphosphine (PPh₃) / Bromine Source (e.g., CBr₄, NBS) | SN2 | Known as the Appel reaction, proceeds with inversion of stereochemistry. commonorganicchemistry.com |
Phase-Transfer Catalysis in Vinylbenzyl Halide Synthesis
Phase-transfer catalysis (PTC) offers a versatile and efficient method for the synthesis of vinylbenzyl halides. crdeepjournal.orgbiomedres.us This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactive anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org
For the synthesis of 4-vinylbenzyl chloride, a related halide, phase-transfer catalysis has been employed in the elimination reaction of p-(2-bromoethyl)benzyl chloride using potassium hydroxide (B78521) as the base, yielding the product in high yield. lookchem.com This approach can be adapted for the synthesis of this compound. The advantages of PTC include milder reaction conditions, increased reaction rates, and often higher yields and selectivity compared to conventional methods. crdeepjournal.orgbiomedres.us
Investigation of Regio- and Stereoselectivity in Synthesis
Controlling the regioselectivity and stereoselectivity is a critical aspect of synthesizing this compound and related vinyl halides. numberanalytics.com Regioselectivity refers to the preference for reaction at one position over another. In the context of 4-vinyltoluene bromination, the desired outcome is the selective bromination of the benzylic methyl group without affecting the aromatic ring or the vinyl group. The use of NBS under radical conditions generally ensures high regioselectivity for the benzylic position. wikipedia.orgmasterorganicchemistry.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is relevant when the reaction creates a chiral center. numberanalytics.com While the synthesis of this compound from achiral precursors does not typically generate a stereocenter, the principles of stereoselective synthesis are crucial in the broader context of vinyl halide preparation. organic-chemistry.org For instance, certain methods for synthesizing (E)-β-aryl vinyl halides from benzyl (B1604629) bromides achieve high E/Z stereoselectivity. organic-chemistry.org
Preparation and Utility of Key 4-Vinylbenzyl Precursors
The synthesis of this compound is closely linked to the chemistry of its precursors, with 4-vinylbenzyl chloride being a particularly important analogue.
Synthetic Analogies and Derivations from 4-Vinylbenzyl Chloride
4-Vinylbenzyl chloride (4-VBC) is a structurally similar compound to this compound and its synthesis provides valuable insights. wikipedia.org 4-VBC is often synthesized from 4-vinylbenzyl alcohol using a chlorinating agent like thionyl chloride or phosphorus pentachloride. univook.com It serves as a precursor for various polymers and can be used to synthesize other derivatives. univook.combiosynth.com For example, it can be converted to 4-vinylbenzyl azide (B81097) by reaction with sodium azide. rsc.org The synthetic strategies for 4-VBC, particularly those involving the transformation of 4-vinylbenzyl alcohol, are directly analogous to the methods used for preparing this compound. univook.com
Furthermore, 4-vinylbenzyl chloride can be produced via the chlorination of vinyltoluene. wikipedia.org It is a bifunctional molecule used as a comonomer in the production of chloromethylated polystyrene. wikipedia.org The study of 4-VBC synthesis highlights the common intermediates and reaction types shared in the preparation of both vinylbenzyl halides.
The synthesis of this compound and its derivatives is integral to various fields, particularly in polymer and materials science. The reactivity of the vinyl group and the benzylic bromide makes it a versatile monomer and intermediate. This article focuses on the synthetic pathways to key precursors and related compounds, specifically 4-Vinylbenzyl Alcohol, 4-Vinylbenzyl Acetate (B1210297), and 4-Vinylbenzyl Azide.
2 Pathways to 4-Vinylbenzyl Alcohol and 4-Vinylbenzyl Acetate
The synthesis of 4-Vinylbenzyl Alcohol and 4-Vinylbenzyl Acetate often involves multi-step processes starting from more readily available precursors like 4-Vinylbenzyl chloride. These compounds serve as important intermediates for further functionalization.
4-Vinylbenzyl Acetate Synthesis
A common method for preparing 4-Vinylbenzyl Acetate involves the reaction of 4-Vinylbenzyl chloride with a source of acetate, such as potassium acetate. marquette.edu The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). In one reported procedure, 4-Vinylbenzyl chloride was reacted with potassium acetate in DMSO at 40°C for 20 hours under a nitrogen atmosphere, achieving a quantitative yield of approximately 100%. marquette.edu A polymerization inhibitor, such as t-butylcatechol, is often added to prevent the vinyl group from polymerizing during the reaction. marquette.edu
4-Vinylbenzyl Alcohol Synthesis
4-Vinylbenzyl Alcohol can be synthesized through the hydrolysis of 4-Vinylbenzyl Acetate. marquette.edu This reaction is typically carried out using a base, such as potassium hydroxide (KOH), in an alcoholic solvent. marquette.edu For instance, 4-Vinylbenzyl Acetate can be hydrolyzed by heating it with a mixture of alcohol and KOH at 50°C for 10 hours, resulting in an 82% yield of 4-Vinylbenzyl Alcohol after purification. marquette.edu Another synthetic route to 4-Vinylbenzyl Alcohol is the reduction of 4-vinylbenzaldehyde (B157712). ontosight.ai The hydroxymethyl group (-CH2OH) of the alcohol provides a site for further chemical modifications, while the vinyl group is available for polymerization reactions. ontosight.ai
Table 1: Synthesis of 4-Vinylbenzyl Acetate and 4-Vinylbenzyl Alcohol
| Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Vinylbenzyl Acetate | 4-Vinylbenzyl chloride | Potassium acetate, t-butylcatechol | DMSO | 40°C, 20 h, N₂ | ~100% | marquette.edu |
| 4-Vinylbenzyl Alcohol | 4-Vinylbenzyl Acetate | KOH, alcohol | Not specified | 50°C, 10 h, N₂ | 82% | marquette.edu |
3 Synthesis of 4-Vinylbenzyl Azide and Related Azido-compounds
4-Vinylbenzyl Azide (VBA) is a valuable monomer used to introduce azide functionalities into polymers, which are useful for subsequent "click" chemistry reactions.
The synthesis of VBA is commonly achieved through a nucleophilic substitution reaction where the chloride of 4-Vinylbenzyl chloride is displaced by an azide ion. nih.gov A typical procedure involves reacting 4-Vinylbenzyl chloride with an excess of sodium azide (NaN₃) in a solvent like N,N-dimethylformamide (DMF) at room temperature. nih.gov In one study, the reaction was stirred for 48 hours, and after extraction and purification, VBA was obtained as an orange oil with a 76% yield. nih.gov Another method describes the reaction of 4-Vinylbenzyl chloride with sodium azide in an aqueous solution. google.com
The direct copolymerization of VBA with other monomers, such as styrene (B11656) and divinylbenzene (B73037) (DVB), allows for the creation of functionalized microparticles and nanoparticles. researchgate.netrsc.org For example, clickable core-shell nanoparticles have been synthesized via emulsion polymerization using a monomer mixture that includes 4-vinylbenzyl azide. nih.gov
Furthermore, azido-functional polymers can be prepared by the post-polymerization modification of poly(4-vinylbenzyl chloride) (PVBC). The reaction of PVBC with sodium azide leads to the formation of poly(4-vinylbenzyl azide) (PVB-N3), a polymeric azido-compound. ias.ac.in This method provides an alternative route to incorporating azide groups into a pre-existing polymer backbone. ias.ac.in
Table 2: Synthesis of 4-Vinylbenzyl Azide (VBA)
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Vinylbenzyl chloride | Sodium azide (NaN₃) | DMF | Room temp, 48 h | 76% | nih.gov |
| 4-Vinylbenzyl chloride | Sodium azide (NaN₃) | Water | Not specified | Not specified | google.com |
Polymerization Chemistry of 4 Vinylbenzyl Bromide and Its Derived Monomers
Fundamental Polymerization Mechanisms and Kinetics
The dual functionality of 4-vinylbenzyl bromide, comprising a polymerizable vinyl group and a reactive benzyl (B1604629) bromide group, enables its participation in several fundamental polymerization reactions. The choice of polymerization technique dictates the resulting polymer's characteristics, such as molecular weight, dispersity, and architecture.
Free Radical Polymerization of 4-Vinylbenzyl Monomers
Free radical polymerization (FRP) is a widely utilized method for polymerizing 4-vinylbenzyl chloride (VBC), a closely related monomer to this compound. univook.comukm.my This process is typically initiated by the decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals. ukm.myias.ac.in These radicals then attack the vinyl group of the VBC monomer, initiating a chain reaction that propagates to form long polymer chains. univook.com The process is straightforward and effective for producing poly(vinylbenzyl chloride) (PVBC). univook.comukm.my
The choice of solvent can influence the polymerization process. Studies have been conducted using various solvents, including toluene, xylene, 1,4-dioxane (B91453), and tetrahydrofuran (B95107). ukm.my The termination of the growing polymer chains typically occurs through combination or disproportionation reactions. uj.edu.pl
It's important to note that the benzyl chloride group in VBC offers a site for post-polymerization modification, allowing for the introduction of various functionalities. beilstein-journals.org This versatility makes VBC a valuable monomer for creating functional polymers. univook.combeilstein-journals.org
Anionic Polymerization Strategies for Controlled Polymer Growth
Anionic polymerization offers a pathway to synthesize polymers with well-defined structures, including predictable molecular weights and narrow molecular weight distributions. acs.orgelsevierpure.com This "living" polymerization technique has been successfully applied to various styrene (B11656) derivatives. acs.orgelsevierpure.comacs.org The polymerization of styrene derivatives can be initiated using organolithium compounds like sec-butyllithium (B1581126) in solvents such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). acs.orgacs.org
For certain functionalized styrene monomers, the direct anionic polymerization can be challenging due to side reactions. For instance, the anionic polymerization of 4-vinylbenzyl methyl sulfide (B99878) was unsuccessful, likely due to an elimination reaction. acs.org In contrast, related monomers like 4-vinylphenyl methyl sulfide and 2-(4'-vinylphenyl)ethyl methyl sulfide underwent living anionic polymerization successfully. acs.org
Living anionic polymerization is a powerful tool for creating block copolymers with precise architectures. acs.org By sequentially adding different monomers to the living polymer chains, well-defined block copolymers can be synthesized. acs.org
Cationic Polymerization Pathways Initiated by Vinylbenzyl Moieties
Cationic polymerization provides another avenue for polymer synthesis, particularly for vinyl ethers. nih.govnsf.gov While traditionally requiring stringent conditions like low temperatures and high purity reagents, recent advancements have enabled controlled cationic polymerization under milder conditions. nih.gov The initiation of cationic polymerization can be achieved using various systems, and the propagating species are carbocations.
A significant challenge in cationic polymerization is the potential for chain transfer reactions, which can limit the control over the polymer structure. rsc.org However, the development of controlled/living cationic polymerization techniques has allowed for the synthesis of well-defined polymers. rsc.orgresearchgate.net These methods often involve stabilizing the propagating carbocation to suppress unwanted side reactions. nih.gov The choice of catalyst and reaction conditions plays a crucial role in achieving controlled polymerization. nsf.gov For instance, the use of chiral counterions has been shown to induce stereoselective cationic polymerization of vinyl ethers. nsf.gov
The copolymerization of vinyl monomers with other monomer types, such as cyclic acetals, can also be achieved through controlled cationic polymerization, leading to copolymers with varying sequences like multiblock or random structures. rsc.orgresearchgate.net
Thermal Autopolymerization Phenomena and Mechanistic Studies
Styrenic monomers, including derivatives of this compound, can undergo thermal autopolymerization at elevated temperatures. rsc.orgrsc.org This self-initiated polymerization occurs in the absence of an external initiator. The generally accepted mechanism for the thermal polymerization of styrene is the Mayo mechanism, which involves the formation of a Diels-Alder adduct from two monomer molecules. rsc.org This adduct then reacts with another monomer to generate initiating radicals.
The thermal polymerization of other styrenic derivatives, such as 2-vinylnaphthalene, has also been investigated, revealing a higher propensity for thermal polymerization compared to styrene due to enhanced resonance stabilization of the radical intermediates. elsevierpure.com
Kinetic Analysis of Polymerization Processes
The kinetic analysis of polymerization reactions is crucial for understanding the reaction mechanism and controlling the polymer properties. uj.edu.placs.org Kinetic models can be developed to determine and predict the reaction rates and pathways. acs.org For free-radical polymerization, the process involves initiation, propagation, and termination steps, each with its own rate constant. uj.edu.pl
In the context of thermal polymerization, kinetic studies, often using techniques like differential scanning calorimetry (DSC) and thermal activity monitors (TAM), can provide valuable data on the exothermic behavior and thermokinetic parameters of the reaction. bohrium.comresearchgate.net For instance, the heat of thermal polymerization of styrene has been measured to be approximately 670 J/g. researchgate.net
Kinetic models have also been developed for more complex systems, such as the copolymerization of two different monomers, to understand the conditions leading to gelation. aps.org Furthermore, computational methods can be employed to predict polymerization rate constants for chain propagation reactions. d-nb.info For complex polymerization processes like heterogeneous polymerization, kinetic modeling is essential for understanding the interplay between reaction and mass transfer phenomena. rsc.org
Controlled/Living Polymerization Techniques for Tailored Architectures
Controlled/living polymerization techniques are powerful tools for synthesizing polymers with precisely defined architectures, including controlled molecular weights, low dispersity, and complex structures like block and star polymers. mdpi.com These methods have been successfully applied to 4-vinylbenzyl chloride (VBC) and its derivatives to create a variety of advanced materials.
Several controlled radical polymerization (CRP) techniques have proven effective for VBC, including:
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method that allows for the controlled polymerization of a wide range of functional monomers, including styrenes. acs.org It has been used for the surface-initiated ATRP of monomers from a VBC-functionalized silicon surface to create well-defined polymer brushes. acs.orgresearchgate.net Mechanochemical ARGET-ATRP has also been developed for the polymerization of VBC, offering a solvent-free approach. chemrxiv.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another robust CRP technique that has been employed for the controlled polymerization of VBC. beilstein-journals.orgnih.gov It allows for the synthesis of well-defined PVBC and has been used to create core-shell nanoparticles with a PVBC shell. beilstein-journals.orgnih.gov The conditions for RAFT polymerization of VBC can be optimized to control the molecular weight and achieve high conversions. beilstein-journals.org
Nitroxide-Mediated Polymerization (NMP): NMP is a controlled radical polymerization technique that is particularly well-suited for styrenic monomers. acs.orgtandfonline.com It has been used to synthesize block copolymers containing 1-(4-vinylbenzyl)-3-butylimidazolium bis(trifluoromethylsulfonyl)imide. acs.org NMP offers the advantage of being a metal-free system, which can be beneficial for certain applications. acs.org
These controlled polymerization techniques provide a high degree of control over the polymer structure, enabling the synthesis of tailored materials from this compound and its derivatives for a wide range of applications.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and widely adopted controlled radical polymerization (CRP) technique for a vast array of monomers, including styrenics like VBB. nih.govwikipedia.orgsigmaaldrich.com This method offers excellent control over molecular weight, polydispersity, and polymer architecture without the need for metal catalysts. The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org
The direct RAFT polymerization of a related aldehyde-functionalized monomer, 4-vinylbenzaldehyde (B157712) (VBA), has been successfully demonstrated, yielding well-defined polymers with reactive aldehyde side chains. nih.govnih.gov In a typical procedure, the polymerization of VBA was carried out using S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as the CTA and 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator in solvents like 1,4-dioxane or 2-butanone (B6335102) at temperatures ranging from 70-75 °C. nih.govnih.gov This process resulted in poly(vinylbenzaldehyde) (PVBA) with controlled number-average molecular weights (Mn) and low polydispersity indices (PDI < 1.17) for monomer conversions between 45-76%. nih.govnih.gov The living character of this polymerization was confirmed by the linear relationship between Mn and monomer conversion. nih.govnih.gov
The resulting well-defined PVBA can then serve as a macromolecular chain transfer agent (macro-CTA) for the subsequent RAFT polymerization of other monomers, such as styrene, to create block copolymers like PVBA-b-PSt with relatively low polydispersity (PDI = 1.20). nih.govnih.gov This highlights the utility of RAFT in creating complex polymer architectures with VBB-derived monomers.
The selection of the RAFT agent is critical for achieving good control over the polymerization of styrenic monomers. For more activated monomers (MAMs), such as styrenes, trithiocarbonates and aromatic dithioesters are generally effective RAFT agents. sigmaaldrich.com
Table 1: RAFT Polymerization of 4-Vinylbenzaldehyde (VBA)
| Entry | Monomer | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | VBA | DDMAT | AIBN | 1,4-dioxane | 75 | 22.5 | 45 | 10,200 | 1.15 |
| 2 | VBA | DDMAT | AIBN | 2-butanone | 70 | 7.5 | 76 | 18,500 | 1.17 |
| Data sourced from studies on the RAFT polymerization of 4-vinylbenzaldehyde. nih.govnih.gov |
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that has been extensively utilized for the polymerization of a wide variety of monomers, including styrenes and their derivatives. acs.orgsigmaaldrich.com ATRP offers the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides, catalyzed by a transition metal complex. acs.orgnih.gov
For the ATRP of monomers containing basic and nucleophilic groups, such as 4-vinylpyridine (B31050) (a monomer with some similarities in reactivity to VBB derivatives), the choice of the initiating and catalytic system is crucial to prevent side reactions and maintain control over the polymerization. acs.org The use of a chloride-based initiating/catalytic system is often essential to achieve good control and narrow molecular weight distributions, as the dormant chain ends with secondary alkyl chlorides are less reactive towards the monomer or polymer compared to their bromide counterparts. acs.org
This compound itself can act as an "inimer," a molecule that functions as both a monomer and an initiator, in ATRP. This property has been exploited in copolymerizations with styrene to create hyperbranched polymers. nih.govacs.org However, these polymerizations often result in high dispersity (Đ > 3), though the molecular weight can be influenced by the inimer concentration. nih.govacs.org Photoinduced organocatalyzed ATRP (O-ATRP) has also been used to polymerize this compound in copolymerization with styrene, leading to the synthesis of styrene-based hyperbranched polymers. nih.gov
Furthermore, the bromine functionality in poly(this compound) can serve as a macroinitiator for the subsequent ATRP of other monomers, enabling the synthesis of graft copolymers. For instance, 4-vinylbenzyl chloride has been used as an ATRP initiator for the immobilization of enzymes on surfaces.
Table 2: Key Components in ATRP of Styrenic Monomers
| Component | Examples | Role | Reference |
| Monomers | Styrene, this compound | Building blocks of the polymer chain | acs.org |
| Initiators | Alkyl halides (e.g., ethyl bromoacetate), Benzylic halides | Generates the initial radical species | acs.org |
| Catalysts | Copper complexes (e.g., CuBr/bpy), Ruthenium complexes | Mediates the reversible activation/deactivation of propagating radicals | acs.orgacs.org |
| Solvents | Toluene, Anisole (B1667542) | Dissolves reactants and facilitates the reaction | researchgate.net |
| This table provides a general overview of components used in ATRP. |
Ring-Opening Polymerization (ROP) in Graft Copolymer Architectures
The reactive benzyl bromide group of poly(this compound) (PVBB) provides a versatile platform for initiating the ring-opening polymerization (ROP) of cyclic monomers, leading to the formation of graft copolymers. This "grafting-from" approach allows for the synthesis of complex polymer architectures where side chains of a different polymer are grown from a pre-existing backbone.
A common strategy involves the conversion of the benzyl bromide groups on the PVBB backbone into initiating sites for ROP. For example, PVBB can be modified to create macroinitiators for the ROP of lactones like ε-caprolactone (CL) or β-butyrolactone (β-BL). researchgate.netias.ac.intandfonline.com
In one approach, poly(4-vinylbenzyl chloride) (PVBC), a closely related polymer, is first synthesized via free-radical polymerization. The chloride groups are then converted to azides (PVB-N3) by reaction with sodium azide (B81097). researchgate.netias.ac.in Separately, a polymer with a terminal alkyne group, such as propargyl-terminated poly(β-butyrolactone) (β-BL-propargyl), is synthesized via ROP of β-butyrolactone using propargyl alcohol as an initiator. researchgate.netias.ac.in The two polymers are then coupled via "click" chemistry to form the graft copolymer, poly(4-vinylbenzyl-g-β-butyrolactone). researchgate.netias.ac.in
A more direct "grafting-from" method involves the use of the hydroxyl groups that can be introduced onto the VBB monomer or polymer. For instance, a one-pot synthesis combining photoinduced metal-free ATRP and ROP has been demonstrated. tandfonline.com In this system, a vinyl monomer with a hydroxyl group, such as 4-hydroxymethyl styrene (synthesized from 4-vinylbenzyl chloride), is copolymerized with a bare vinyl monomer. tandfonline.com The hydroxyl groups on the resulting copolymer backbone then act as initiating sites for the ROP of a lactone monomer like ε-caprolactone, all in a single pot under visible light. tandfonline.com
Table 3: Synthesis of Poly(4-vinylbenzyl-g-β-butyrolactone) via "Grafting-onto" with Click Chemistry
| Step | Reactants | Product | Purpose | Reference |
| 1 | 4-Vinylbenzyl chloride, AIBN | Poly(4-vinylbenzyl chloride) (PVBC) | Synthesis of the polymer backbone | researchgate.netias.ac.in |
| 2 | PVBC, Sodium azide | Azide-functionalized PVB (PVB-N3) | Introduction of azide groups for click reaction | researchgate.netias.ac.in |
| 3 | β-Butyrolactone, Propargyl alcohol | Propargyl-terminated poly(β-butyrolactone) (β-BL-propargyl) | Synthesis of the graft chains with a terminal alkyne | researchgate.netias.ac.in |
| 4 | PVB-N3, β-BL-propargyl | Poly(4-vinylbenzyl-g-β-butyrolactone) | Formation of the graft copolymer via click chemistry | researchgate.netias.ac.in |
Copolymerization and Advanced Polymeric Constructs
The versatility of this compound (VBB) extends to its copolymerization with a wide range of other monomers, enabling the synthesis of advanced polymeric constructs with tailored properties and functionalities. This section explores the copolymerization of VBB with styrenic and other monomers, the synthesis and characterization of block copolymers, and the use of graft copolymerization techniques to create complex architectures.
Copolymerization of this compound with Styrenic and Other Monomers
This compound can be readily copolymerized with various monomers using different polymerization techniques. Its copolymerization behavior is often compared to that of styrene due to their structural similarity. The reactivity ratios of VBB with other monomers determine the composition and sequence distribution of the resulting copolymer. For instance, the reactivity ratios for the copolymerization of vinylbenzyl chloride (a close analog of VBB) have been experimentally determined. scribd.com
Copolymerization of VBB or its derivatives with monomers like N-vinylpyrrolidone has been explored to create functional copolymers. ijacskros.com For example, copolymers of N-vinylpyrrolidone and N,N-diethyl amino ethyl methacrylate (B99206) can be quaternized to impart antimicrobial properties. ijacskros.com Similarly, copolymers of VBB can be quaternized for various applications. ijacskros.com
The copolymerization of VBB with dienes containing electron-rich double bonds, such as self-designed bis(4-vinylbenzyl)-oxalate, has been used to prepare branched polystyrene via atom transfer radical polymerization (ATRP). bohrium.com In these systems, the molecular weight and degree of branching of the resulting polymer increase as the reaction progresses. bohrium.com
Table 4: Monomer Reactivity Ratios for Vinylbenzyl Chloride (VBC) Copolymerization
| Comonomer (M2) | r1 (VBC) | r2 (M2) | Temperature (°C) |
| Styrene | 0.80 ± 0.10 | 0.70 ± 0.10 | 60 |
| Methyl Methacrylate | 0.85 ± 0.05 | 0.35 ± 0.05 | 60 |
| Vinyl Acetate (B1210297) | 4.0 ± 0.5 | 0.03 ± 0.01 | 60 |
| Data for Vinylbenzyl Chloride, a close analog of this compound. scribd.com |
Synthesis and Characterization of Block Copolymers
Block copolymers containing segments derived from this compound are of significant interest due to their ability to self-assemble into well-defined nanostructures and their potential for further functionalization. researchgate.netrsc.org These materials can be synthesized using controlled polymerization techniques like RAFT and ATRP, where a well-defined block of one monomer is used as a macroinitiator for the polymerization of a second monomer. tandfonline.comrsc.org
For example, a block copolymer of poly[2-(2-methoxyethoxy)ethyl methacrylate]-block-poly[N-(4-vinylbenzyl)-N,N-diethylamine] has been synthesized via RAFT polymerization. tandfonline.com Similarly, anionic polymerization has been employed to create poly(4-vinylbenzyl piperidine-b-styrene) block copolymers. rsc.org This was achieved by sequentially adding 4-vinylbenzyl piperidine (B6355638) and then styrene to the polymerization mixture using sec-butyllithium as an initiator. rsc.org
The synthesis of novel acidic and zwitterionic water-soluble diblock copolymers has also been accomplished using TEMPO-mediated living free-radical polymerization. kpi.ua In this approach, a TEMPO-capped poly(sodium 4-styrenesulfonate) macroinitiator was chain-extended with monomers like 4-vinylbenzyltrimethylammonium chloride. kpi.ua
The characterization of these block copolymers is crucial to confirm their structure and properties. Techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC) are routinely used to determine the composition, molecular weight, and polydispersity of the resulting block copolymers. tandfonline.com
Table 5: Examples of Block Copolymers Derived from VBB Monomers
| Block Copolymer | Polymerization Method | Characterization Techniques | Reference |
| Poly[2-(2-methoxyethoxy)ethyl methacrylate]-b-poly[N-(4-vinylbenzyl)-N,N-diethylamine] | RAFT | ¹H NMR, GPC | tandfonline.com |
| Poly(4-vinylbenzyl piperidine)-b-polystyrene | Anionic Polymerization | ¹H NMR, GPC | rsc.org |
| Poly(sodium 4-styrenesulfonate)-b-poly(4-vinylbenzyltrimethylammonium chloride) | TEMPO-mediated LRP | ¹H NMR, GPC | kpi.ua |
| Poly(vinylbenzaldehyde)-b-polystyrene | RAFT | ¹H NMR, GPC | nih.govnih.gov |
Graft Copolymerization Utilizing Click Chemistry and Post-Polymerization Modification
Graft copolymers are a class of branched polymers where side chains of one composition are attached to a main chain of a different composition. The reactive benzyl bromide group in poly(this compound) makes it an excellent backbone for the synthesis of graft copolymers through post-polymerization modification and click chemistry.
A common strategy involves the synthesis of a poly(4-vinylbenzyl chloride) (PVBC) or poly(this compound) (PVBB) backbone via free-radical polymerization or a controlled radical polymerization technique. researchgate.netias.ac.inbohrium.comresearchgate.net The benzylic halide groups are then converted into a group suitable for a click reaction, most commonly an azide group by reacting with sodium azide to form poly(4-vinylbenzyl azide) (PVB-N3). researchgate.netias.ac.inbohrium.comresearchgate.net
Separately, the side chains, which are polymers with a complementary functional group (typically a terminal alkyne), are synthesized. These alkyne-terminated polymers can be, for example, polyethylene (B3416737) glycol methyl ether propargyl (mPEG-propargyl) or propargyl-terminated poly(β-butyrolactone). researchgate.netias.ac.inbohrium.comresearchgate.net The azide-functionalized backbone and the alkyne-terminated side chains are then joined together using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form the graft copolymer. researchgate.netias.ac.inbohrium.comresearchgate.net This method has been successfully used to create amphiphilic graft copolymers like poly(4-vinylbenzyl-graft-ethylene glycol methyl ether). bohrium.comresearchgate.net
Post-polymerization modification is not limited to click chemistry. The benzylic bromide groups can undergo a variety of nucleophilic substitution reactions to introduce a wide range of functional groups. For example, quaternization reactions can be performed to introduce positive charges along the polymer backbone.
Table 6: General Scheme for Graft Copolymer Synthesis via Click Chemistry
| Step | Description | Key Reagents |
| 1 | Backbone Synthesis | 4-Vinylbenzyl chloride/bromide, Initiator (e.g., AIBN) |
| 2 | Backbone Functionalization | Poly(4-vinylbenzyl chloride/bromide), Sodium azide |
| 3 | Side Chain Synthesis | Monomer for side chain (e.g., ethylene (B1197577) glycol, β-butyrolactone), Alkyne-containing initiator |
| 4 | Grafting via Click Chemistry | Azide-functionalized backbone, Alkyne-terminated side chains, Copper catalyst |
| This table outlines the general steps involved in synthesizing graft copolymers from a VBB backbone using click chemistry. researchgate.netias.ac.inbohrium.comresearchgate.net |
Influence of Reaction Conditions on Polymerization Outcomes
The successful synthesis of polymers from this compound (4-VBB) and its analogs is critically dependent on the careful selection of reaction conditions. Variables such as the solvent and the choice of initiator system exert a profound influence on the polymerization process, dictating not only the rate of reaction but also the ultimate molecular weight, dispersity, and architecture of the resulting polymer. Understanding these influences is paramount for tailoring polymer properties to specific applications.
The solvent medium in which polymerization is conducted can significantly alter the kinetics of the reaction and the morphology of the final polymer. The solvent's properties, including polarity, ability to form hydrogen bonds, and its role as a potential chain transfer agent, are key determinants of the polymerization outcome. researchgate.netdtic.mil
Research into the free radical polymerization of the closely related 4-vinylbenzyl chloride (VBC) has demonstrated the tangible effects of different solvents. ukm.my In a study utilizing benzoyl peroxide as the initiator, VBC was polymerized in various solvents, including toluene, xylene, 1,4-dioxane, and tetrahydrofuran (THF). ukm.my The results, as determined by gel permeation chromatography, showed variations in the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI). ukm.my For instance, polymerization in THF yielded the highest mass recovery and a PDI of 2.1, while using 1,4-dioxane resulted in a higher PDI of 3.8. ukm.my These differences highlight the solvent's role in influencing chain termination and transfer reactions, which directly impact molecular weight distribution. ukm.my Protic solvents, in particular, can increase the rate of polymerization, an effect attributed mainly to hydrogen bonding with the monomer's functional groups. researchgate.net
The solvent also plays a crucial role in determining the physical structure, or morphology, of the polymer. When polymerization is carried out in a high internal phase emulsion (polyHIPE) to create porous materials, the choice of a "porogenic" solvent in the organic phase is critical. researchgate.net For VBC-based polyHIPEs, the addition of a porogenic solvent was found to substantially improve the wet microporosity of the material, even if it did not significantly increase the dry porosity. researchgate.net This demonstrates that the solvent can be used to engineer the internal porous architecture of the polymer network. researchgate.net In living anionic polymerization of 4-vinylbenzyl piperidine, a derivative, the use of a nonpolar solvent like cyclohexane (B81311) is essential for maintaining control and enabling the synthesis of well-defined block copolymers by preventing undesirable side reactions. rsc.org Similarly, in Atom Transfer Radical Polyaddition (ATRPA), the use of anisole as a solvent facilitates the controlled synthesis of linear polyesters from a VBB-derived inimer. researchgate.net
Table 1: Influence of Solvent on the Molecular Weight and Polydispersity of Poly(vinylbenzyl chloride)
This interactive table summarizes data from the free radical polymerization of 4-vinylbenzyl chloride in different solvents.
| Solvent | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Tetrahydrofuran (THF) | 12600 | 26500 | 2.1 |
| Xylene | 10500 | 25200 | 2.4 |
| Toluene | 8400 | 26000 | 3.1 |
| 1,4-Dioxane | 7100 | 27000 | 3.8 |
| Data sourced from a study on the synthesis of Poly(Vinylbenzyl Chloride) by free radical polymerization. ukm.my |
The initiator system is arguably the most critical factor in defining the final structure of a polymer. The choice of initiator determines the polymerization mechanism—be it free radical, anionic, or a controlled/living radical process—and thus governs the polymer's architecture, such as linear, branched, or block copolymer structures. univook.com
Free Radical Initiators: Conventional free radical initiators like benzoyl peroxide (BPO) or 2,2′-azobisisobutyronitrile (AIBN) are commonly used for their simplicity. ukm.mytandfonline.com This method typically produces polymers with a broad molecular weight distribution (high PDI) due to the high rate of termination reactions. ukm.my The resulting polymers are generally linear homopolymers unless a cross-linking agent is introduced.
Anionic Initiators: Living anionic polymerization, using initiators like sec-butyllithium, offers a pathway to highly controlled polymer structures. rsc.org This technique, when applied to monomers like 4-vinylbenzyl piperidine, allows for the synthesis of polymers with predictable molecular weights and very narrow polydispersities. rsc.org A key advantage is the ability to create well-defined block copolymers through the sequential addition of different monomers. For example, after polymerizing 4-vinylbenzyl piperidine, styrene can be added to grow a second distinct block, resulting in a poly(4-vinylbenzyl piperidine-b-styrene) block copolymer. rsc.org
Controlled/Living Radical Polymerization (CRP) Initiators: CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provide the precision of living polymerization but with greater tolerance for functional groups and simpler reaction conditions.
ATRP Systems: ATRP typically employs a transition metal catalyst, such as copper bromide (CuBr), complexed with a ligand (e.g., 2,2'-bipyridine), and an alkyl halide initiator. bohrium.comresearchgate.net This system allows for the synthesis of well-defined polymers with controlled molecular weight and low PDI. researchgate.net The structure of the polymer can be precisely engineered. For instance, using a standard initiator like 1-phenylethyl bromide leads to linear polymers. bohrium.com However, by introducing a bifunctional monomer, or "branched monomer," such as bis(4-vinylbenzyl)-oxalate, branched polystyrene can be successfully created. bohrium.comresearchgate.net Furthermore, using a bromide-based initiating system for certain monomers can lead to branched structures, whereas a chloride-based system under similar conditions can produce linear polymers with narrow molecular weight distributions. acs.org The use of polymeric macroinitiators in ATRP allows for the synthesis of graft and block copolymers. researchgate.net
RAFT Systems: RAFT polymerization is mediated by a chain transfer agent (CTA), such as cyanomethylmethyl(phenyl) carbamodithioate, with a standard radical initiator like AIBN. bohrium.combeilstein-journals.org This technique is highly versatile for polymerizing functional monomers like VBC because it avoids side reactions that might occur with other methods like ATRP. beilstein-journals.org RAFT allows for excellent control over molecular weight and results in polymers with low PDI. A significant advantage of RAFT is the ability to use a polymer chain synthesized in a first step as a "macro-RAFT agent" to initiate the polymerization of a second monomer, leading to the formation of well-defined diblock copolymers. tandfonline.com This method has been used to graft poly(VBC) from silica (B1680970) nanoparticles, creating core-shell structures with a precisely controlled polymer shell. beilstein-journals.org
Table 2: Comparison of Initiator Systems for this compound Polymerization
This interactive table summarizes the impact of different initiator systems on the resulting polymer architecture.
| Initiator System | Type | Typical Initiator(s) | Resulting Polymer Structure | Control over MW/PDI |
| Free Radical | Conventional | Benzoyl Peroxide (BPO), AIBN | Linear Homopolymers | Poor to Moderate |
| Anionic | Living | sec-Butyllithium | Linear, Block Copolymers | Excellent |
| ATRP | Controlled Radical | Alkyl Halide with CuBr/Ligand | Linear, Branched, Star, Block Copolymers | Excellent |
| RAFT | Controlled Radical | CTA with AIBN | Linear, Block Copolymers, Core-Shell | Excellent |
| MW = Molecular Weight; PDI = Polydispersity Index |
Post Polymerization Functionalization and Chemical Transformations of 4 Vinylbenzyl Bromide Polymers
Nucleophilic Substitution Reactions of the Benzylic Bromide Moiety
The benzylic bromide group in poly(4-vinylbenzyl bromide) is highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for a multitude of functionalization strategies, allowing for the covalent attachment of a wide array of molecules to the polymer backbone.
The reaction of the benzylic bromide on the polymer with tertiary amines is a straightforward and efficient method to produce poly(vinylbenzyl quaternary ammonium) salts. wikipedia.org These materials, classified as polyelectrolytes or ionomers, possess positively charged quaternary ammonium (B1175870) groups, making them valuable in applications such as disinfectants, surfactants, and antistatic agents. wikipedia.org The quaternization process transforms the neutral polymer into a charged one, significantly altering its solubility and physicochemical properties.
For instance, the reaction of poly(vinylbenzyl bromide-co-divinylbenzene) with pyridine (B92270) derivatives like N-decyloxy-1-(pyridin-3-yl)ethaneimine and N-decyloxy-1-(pyridin-4-yl)ethaneimine yields novel resins with potential for hazardous metal ion removal. nih.gov Similarly, polymers based on poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides exhibit thermoresponsive behavior in aqueous salt solutions, a property that can be tuned by altering the length of the alkyl chains on the nitrogen atom. rsc.org The resulting ionomeric polymers can be designed to have either an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST), making them suitable for smart material applications. rsc.org The synthesis of these quaternary ammonium polymers is often achieved by polymerizing an unsaturated quaternary ammonium salt or by the post-polymerization modification of a precursor polymer. google.com
Table 1: Examples of Quaternary Ammonium Salt Formation from Vinylbenzyl Halide Polymers
| Amine/Nucleophile | Precursor Polymer | Resulting Functionality | Key Findings/Applications |
| Trialkylamines (e.g., triethylamine, tributylamine) | Poly(4-vinylbenzyl chloride) | Poly[trialkyl-(4-vinylbenzyl)ammonium] chloride | Creates thermoresponsive polymers with tunable LCST or UCST in salt solutions. rsc.org |
| N-decyloxy-1-(pyridin-3-yl)ethaneimine | Poly(vinylbenzyl bromide-co-divinylbenzene) | Pyridinium salt | Novel sorbents developed for the removal of hazardous metal ions. nih.gov |
| N-decyloxy-1-(pyridin-4-yl)ethaneimine | Poly(vinylbenzyl bromide-co-divinylbenzene) | Pyridinium salt | Functionalized resins for environmental remediation. nih.gov |
| Tertiary Amines (general) | Poly(this compound) | Quaternary ammonium salt | Produces polyelectrolytes used as ion-exchange resins and phase-transfer catalysts. wikipedia.org |
Alkylation via nucleophilic substitution of the benzylic bromide allows for the introduction of a vast range of functional groups, thereby modulating the polymer's properties for specific applications. This strategy is not limited to forming quaternary ammonium salts but includes the attachment of various carbon, nitrogen, or oxygen-centered nucleophiles.
For example, poly(4-vinylbenzylchloride/ethylene (B1197577) glycol dimethacrylate) has been functionalized through reactions with nucleophiles such as triethylamine, imidazole, piperidine (B6355638), and pyrrolidine. nih.gov This modification created mixed-mode polymeric sorbents evaluated for the enrichment of pharmaceuticals and endocrine-disrupting compounds from aqueous samples, with the imidazole-modified version showing particularly high recovery rates. nih.gov In another study, a styrene (B11656) monomer bearing an alanyl ester was synthesized by reacting 4-vinylbenzyl chloride with Boc-alanine, demonstrating the potential to attach amino acid derivatives to the polymer backbone. nii.ac.jp This approach opens pathways to biocompatible materials. However, side reactions with solvents or other reagents, like the formation of 4-vinylbenzyl ethyl ether and 4-vinylbenzyl triethyl ammonium chloride, can occur and need to be controlled. nii.ac.jp
The alkylation of piperidine-containing polymers, synthesized from 4-vinylbenzyl piperidine, has been used to create novel piperidinium (B107235) ionomers and polyelectrolytes, highlighting the versatility of modifying the benzyl (B1604629) position to control thermal stability and ionic properties. rsc.org
Table 2: Alkylation Reactions on Vinylbenzyl Polymers for Property Modulation
| Alkylating Agent/Nucleophile | Polymer System | Resulting Functional Group | Application/Property Change |
| Imidazole, Piperidine, Pyrrolidine | Poly(4-vinylbenzylchloride/EGDMA) | Imidazolium (B1220033), Piperidinium, Pyrrolidinium | Polymeric sorbents for enriching pharmaceuticals from water. nih.gov |
| Boc-alanine | 4-Vinylbenzyl chloride (monomer) | Alanyl ester | Synthesis of monomers for polymers with amino acid side chains. nii.ac.jp |
| 4-(bromomethyl)-benzyltriphenylphosphonium bromide | Poly(4-vinylbenzyl piperidine) | Piperidinium phosphonium (B103445) salt | Formation of novel piperidinium ionomers and polyelectrolytes. rsc.org |
The benzylic bromide group is an excellent precursor for introducing various nitrogen-containing functionalities beyond simple amines. A notable example is the synthesis of amidine-functionalized polymers. Amidines are strongly basic and can exhibit stimulus-responsive behavior, particularly to CO2.
The synthesis of a 4-vinylbenzyl amidine monomer has been reported, starting from 4-vinylbenzyl chloride. researchgate.net The process involves converting the chloride to 4-vinylbenzylamine, for example, through the Gabriel reaction, which is then reacted with an acetal (B89532) like N,N-dimethylacetamide dimethyl acetal to form the amidine group. researchgate.net This same synthetic logic can be applied as a post-polymerization modification route on poly(this compound). First, the bromide is converted to a primary amine, a key intermediate. This transformation can be achieved through various methods, such as reaction with sodium azide (B81097) followed by reduction, or using protected ammonia (B1221849) equivalents. Subsequently, the resulting poly(vinylamine) can be derivatized to form poly(vinylbenzyl amidine). Such polymers are of interest as "smart" materials that can switch their properties, like hydrophilicity, in response to external triggers. researchgate.netmcmaster.ca
Furthermore, this pathway to primary amines opens up a wide range of other possible derivatizations, creating materials with high densities of reactive functional groups for applications in metal ion capture or as platforms for further chemical modification. rsc.org
Reactions Involving the Vinylic Moiety of 4-Vinylbenzyl Structures
While the benzylic bromide is often the primary site for modification, the vinyl group of the styrene backbone offers a second, distinct reactive handle. This allows for orthogonal or sequential functionalization, enabling the creation of highly complex and multifunctional materials.
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that proceeds via the addition of a thiol (R-SH) across the vinyl double bond. wikipedia.orgrsc.org This reaction can be initiated by radicals (often using light or heat) or catalyzed by a base, resulting in the formation of a stable thioether linkage. wikipedia.orgwiley-vch.de A key advantage is its anti-Markovnikov selectivity, high yield, and tolerance of a wide range of functional groups, making it ideal for modifying complex molecules and polymers. wikipedia.org
In the context of 4-vinylbenzyl structures, the thiol-ene reaction provides a powerful tool for material functionalization and bioconjugation. For example, heparin 4-vinylbenzyl ester has been successfully modified with various thiols, including L-cysteine and 4-aminothiophenol, to create stable conjugates. mdpi.com This strategy is promising for the development of drug delivery systems. mdpi.com
The photomediated nature of many thiol-ene reactions allows for precise spatial and temporal control, which is particularly useful for creating patterned surfaces and hydrogels. nih.gov Thiolated biomolecules, such as proteins or peptides, can be tethered to materials containing vinylbenzyl groups, a process that is often cytocompatible and can be performed in the presence of living cells. nih.govnih.gov This has been used to design materials that mimic the heterogeneous nature of the cellular environment. nih.gov
Table 3: Thiol-Ene Reactions on Vinyl Structures for Functionalization
| Thiol Compound | Vinyl-Containing Substrate | Initiator/Conditions | Application |
| L-cysteine, 4-aminothiophenol | Heparin 4-vinylbenzyl ester | Free radical initiator | Creation of stable heparin conjugates for drug delivery. mdpi.com |
| Thiolated signaling proteins | Hydrogels with alkene functionalities | Photoinitiator | Reversible and dynamic patterning of proteins in hydrogels for cell biology studies. nih.gov |
| Mercaptoacetic acid | Heparin 4-vinylbenzyl ester | Free radical initiator/Photochemistry | Formation of stable thioether adducts. mdpi.com |
| Benzyl mercaptan | Polybutadiene (with pendant vinyl groups) | AIBN (radical initiator) | Modification of elastomer properties, improving adhesive strength. researchgate.net |
| 1-Dodecanethiol, Mercaptoethanol | Poly(vinyl ether)s with pendant vinyl groups | Photoinitiator | Post-polymerization modification to create functional poly(vinyl ether)s. d-nb.info |
The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition that occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org This is the reverse of the classical Diels-Alder reaction. The vinyl group in the 4-vinylbenzyl structure is electron-rich due to the donating character of the aromatic ring, making it a suitable dienophile for IEDDA reactions. wikipedia.orglibretexts.org
Commonly used dienes for IEDDA are electron-deficient heterocyclic systems, such as 1,2,4,5-tetrazines. nih.govnih.gov The reaction between a tetrazine and an alkene, like the vinyl group on the polymer, is extremely fast and proceeds with high selectivity in aqueous media, making it an excellent bioorthogonal ligation tool. frontiersin.org The reaction involves a [4+2] cycloaddition followed by the elimination of a small molecule, typically nitrogen gas, to form a stable dihydropyridazine (B8628806) or pyridazine (B1198779) linkage. nih.govnih.gov
This reaction can be used to attach probes, drugs, or imaging agents to polymers derived from this compound. The high reaction rates and bioorthogonality (meaning the reaction does not interfere with biological processes) make IEDDA particularly attractive for applications in living systems, such as metabolic glycoengineering and cell labeling. frontiersin.org By incorporating a vinylbenzyl monomer into a polymer, the resulting material can be readily functionalized using IEDDA chemistry to attach complex biological molecules or fluorescent tags.
Photoclick Reactions for Spatiotemporal Control of Polymer Properties
Photoclick reactions are a class of chemical ligations that are initiated by light, offering exceptional control over where and when a chemical reaction occurs. This spatiotemporal precision is highly desirable in materials science for applications such as creating patterned surfaces, fabricating complex polymer networks, and designing "smart" materials that respond to light stimuli. The tetrazole-alkene photoclick reaction is a prominent example, involving a light-induced 1,3-dipolar cycloaddition between a tetrazole and an alkene.
Polymers derived from this compound can be readily adapted for photoclick chemistry through post-polymerization modification. The reactive benzyl bromide handle is ideal for introducing one of the necessary reactive partners—either the tetrazole or the alkene—onto the polymer backbone.
Synthetic Strategy:
Functionalization of the Polymer Backbone: A common approach involves the nucleophilic substitution of the bromide on the PVBBr backbone. To prepare a tetrazole-functionalized polymer, PVBBr can be reacted with a thiol-containing tetrazole derivative. The thiol group displaces the bromide, covalently attaching the tetrazole moiety to the polymer.
Photo-induced Ligation: The resulting tetrazole-functionalized polymer can then be cross-linked or grafted onto a surface by reacting it with an alkene-containing molecule or material upon UV irradiation. The light triggers the tetrazole to release nitrogen gas (N₂) and form a highly reactive nitrile imine intermediate. This intermediate rapidly and selectively undergoes a cycloaddition reaction with an alkene (a dipolarophile) to form a stable pyrazoline linkage.
This method allows for precise control over material properties. For instance, by irradiating only specific regions of a film made from the tetrazole-functionalized polymer in the presence of a di-alkene crosslinker, it is possible to create spatially defined patterns of cross-linked, insoluble material within the un-cross-linked, soluble polymer matrix. This ability to "write" patterns onto a polymer film is crucial for microfabrication and advanced lithography. A UV-induced tetrazole-thiol reaction has also been demonstrated for effective polymer conjugation and surface functionalization, proceeding rapidly at room temperature without a catalyst. researchgate.net
Similarly, the polymer backbone can be functionalized with an alkene, such as a maleimide (B117702) group, and then reacted with a tetrazole-functionalized molecule under irradiation. This versatility allows for a modular approach to designing complex, photo-responsive polymer systems based on the robust and adaptable poly(this compound) scaffold.
Metal-Mediated Transformations and Catalytic Applications
The 4-vinylbenzyl group is not only a useful handle for organic transformations but also serves as an excellent ligand precursor for creating polymer-supported or polymerizable metal complexes. By attaching metal complexes to a polymer backbone, one can combine the catalytic activity of the metal with the physical properties and processability of the polymer, leading to recyclable and potentially more robust catalysts.
Synthesis of 4-Vinylbenzyl-Substituted Metal Complexes (e.g., Pd(II)-NHC complexes)
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, particularly for palladium catalysis, due to their strong σ-donating ability which forms highly stable bonds with the metal center. Synthesizing NHC-Pd(II) complexes bearing a 4-vinylbenzyl substituent allows for their subsequent polymerization or grafting onto a polymer support.
A successful route for synthesizing these complexes involves a transmetallation method. inonu.edu.tr The process begins with the synthesis of benzimidazolium salts, which are the precursors to the NHC ligands. These salts are then reacted with a silver(I) source, such as silver(I) oxide, to form an Ag(I)-NHC complex. In the final step, the NHC ligand is transferred from the silver to a palladium(II) center by reacting the Ag(I)-NHC complex with a palladium precursor. This transmetallation step is efficient and yields the desired 4-vinylbenzyl-substituted bis(NHC)-Pd(II) complexes. inonu.edu.tr
The resulting complexes are typically characterized using a suite of spectroscopic techniques. For example, the successful formation of the complex is confirmed by ¹H and ¹³C NMR spectroscopy, which shows the characteristic signals for the vinylbenzyl and NHC protons and carbons, as well as by FTIR spectroscopy and elemental analysis. inonu.edu.tr
Table 1: Synthesis Scheme for 4-Vinylbenzyl-Substituted bis(NHC)-Pd(II) Complex
| Step | Reactants | Product | Method |
| 1 | Benzimidazole, this compound | 4-Vinylbenzyl-substituted benzimidazolium salt | Nucleophilic Substitution |
| 2 | Benzimidazolium salt, Silver(I) Oxide | Ag(I)-NHC complex | Deprotonation/Metallation |
| 3 | Ag(I)-NHC complex, Palladium(II) source | 4-Vinylbenzyl-substituted bis(NHC)-Pd(II) complex | Transmetallation |
This table outlines the general synthetic pathway towards the target metal complexes.
Catalytic Activity of Derived Complexes in Organic Reactions (e.g., Direct Arylation)
Direct C-H arylation is a powerful carbon-carbon bond-forming reaction that avoids the need for pre-functionalized organometallic reagents, making it a more atom-economical and sustainable process. Palladium-NHC complexes are highly effective catalysts for these reactions.
The catalytic performance of newly synthesized 4-vinylbenzyl-substituted bis(NHC)-Pd(II) complexes has been evaluated in the direct arylation of various heteroaromatics. inonu.edu.tr In a typical study, the reaction between an aryl bromide and a heteroaromatic compound like 2-n-butylfuran or 2-n-butylthiophene is monitored. Research has shown that these 4-vinylbenzyl-substituted Pd(II) complexes exhibit excellent catalytic activity, leading to high yields of the desired arylated products. inonu.edu.trresearchgate.net
The catalysts' efficiency can be influenced by several factors, including the nature of the substituents on the aryl bromide. Generally, aryl bromides with electron-withdrawing groups tend to react more efficiently than those with electron-donating groups. nih.gov The stability and activity of these complexes make them highly promising for broader applications in organic synthesis. The vinyl group on the catalyst provides a clear pathway for its incorporation into polymer chains, opening the door to the development of heterogeneous, recyclable catalyst systems with high efficiency. inonu.edu.tr
Table 2: Catalytic Performance in Direct Arylation
| Catalyst | Aryl Bromide | Heteroarene | Yield (%) | Reference |
| 4-Vinylbenzyl-bis(NHC)-Pd(II) | 4-Bromoacetophenone | 2-n-Butylfuran | >99 | inonu.edu.tr |
| 4-Vinylbenzyl-bis(NHC)-Pd(II) | Bromobenzene | 2-n-Butylfuran | 95 | inonu.edu.tr |
| 4-Vinylbenzyl-bis(NHC)-Pd(II) | 4-Bromotoluene | 2-n-Butylthiophene | 96 | inonu.edu.tr |
This table presents selected research findings on the catalytic activity of 4-vinylbenzyl-substituted palladium complexes.
Advanced Materials Science Applications Derived from 4 Vinylbenzyl Bromide
Development of Ion-Exchange Resins and Separation Membranes
The synthesis of anion-exchange membranes (AEMs) is a critical application for 4-vinylbenzyl bromide's chemical analogue, 4-vinylbenzyl chloride (VBC), and the principles are directly applicable to VBB. sigmaaldrich.comnih.gov AEMs are essential components in technologies like fuel cells and water purification. The general strategy involves the polymerization of the vinyl group, often in a copolymerization reaction with other monomers like styrene (B11656), to form a stable polymer backbone. rsc.orgrsc.org Following polymerization, the pendant benzyl (B1604629) bromide groups are functionalized through a quaternization reaction with various amines. rsc.org
This reaction introduces positively charged quaternary ammonium (B1175870) groups covalently bound to the polymer framework, which act as the fixed ion-exchange sites. The choice of the amine is crucial as it influences the final properties of the membrane. For instance, studies using VBC have shown that different amines, such as trimethylamine (B31210) (TMA) or N,N,N′,N′-tetramethyl hexanediamine (B8719201) (TMHDA), lead to membranes with distinct structural, thermal, and physicochemical properties. rsc.org Membranes quaternized with TMA tend to show the highest ionic conductivity and water uptake, while more complex amines can induce cross-linking, affecting the polymer's morphology and ion transport characteristics. rsc.org
| Amine Used for Quaternization | Resulting Cation | Key Membrane Properties | Source |
| Trimethylamine (TMA) | Trimethylammonium (TMA+) | Highest ionic conductivity and water uptake. | rsc.org |
| Hexamine (HMA) | Hexaminium (HMA+) | Lowest ionic conductivity and water uptake due to entangled, cross-linked structure. | rsc.org |
| N,N,N′,N′-tetramethyl hexanediamine (TMHDA) | Diammonium Cation | Forms cross-linked structures, influencing morphology and ion transport. | rsc.org |
| N,N,N′,N′-tetramethyl ethylenediamine (B42938) (TMEDA) | Diammonium Cation | Forms cross-linked structures, influencing morphology and ion transport. | rsc.org |
These findings demonstrate that VBB is an ideal precursor for creating tailored AEMs where properties can be finely tuned by selecting the appropriate amine for the quaternization step. rsc.org
Fabrication of Photoresist Polymers and Advanced Lithographic Materials
This compound is a valuable component in the formulation of photoresist polymers, which are light-sensitive materials used in microlithography to pattern substrates in the electronics industry. usbio.net Its utility stems from its dual functionality. The vinyl group enables its integration into a polymer backbone, creating poly(this compound) or copolymers. specificpolymers.com The benzyl bromide group is sensitive to certain types of radiation or can be used as a reactive site for subsequent chemical transformations initiated by light.
In a typical application, a polymer containing VBB units is coated onto a substrate. Upon exposure to a specific wavelength of light (e.g., UV), the benzyl bromide bond can be cleaved, or it can participate in photoinitiated crosslinking reactions. This light-induced reaction changes the chemical structure of the exposed polymer regions, leading to a significant alteration in their solubility in a specific solvent, known as a developer. The unexposed (or exposed, depending on the type of resist) regions can then be selectively washed away, leaving a precise polymer pattern on the substrate. This patterned layer serves as a mask for subsequent etching or deposition processes. The ability to incorporate VBB allows for the design of highly sensitive and high-resolution photoresist materials for advanced lithography. usbio.net
Design of Crosslinked Fibers and High-Performance Composite Materials
The reactive nature of the benzyl bromide group makes VBB an excellent monomer for producing cross-linkable fibers and high-performance composite materials. sigmaaldrich.com Crosslinking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. du.ac.in
One approach involves synthesizing a polymer or copolymer from VBB and then inducing crosslinking by reacting the pendant benzyl bromide groups with a suitable crosslinking agent. Alternatively, novel AB crosslinked polymer (ABCP) networks can be fabricated. In these systems, two different polymer networks are interlocked. For example, a polyurethane terminated with vinyl groups can be synthesized and subsequently crosslinked with monomers like styrene or methyl methacrylate (B99206), resulting in a material with excellent damping properties over a broad temperature range and improved thermal stability. du.ac.in VBB can be used to create similar architectures, where its vinyl group participates in the formation of one polymer network and its benzyl bromide group is used to initiate or participate in the formation of the second, interlocking network.
| ABCP Network Composition | Key Properties | Source |
| Polyurethane-Polymethyl methacrylate | Good damping over a broad temperature range, good tensile properties. | du.ac.in |
| Polyurethane-Polystyrene | Good damping over a broad temperature range, good tensile properties. | du.ac.in |
| Polyurethane-Polybutyl acrylate | Single tan δ peak indicating excellent interlocking, lower tensile properties. | du.ac.in |
Synthesis of Conductive Polymers and Electronic Device Components
This compound serves as a versatile platform for the synthesis of conductive polymers and components for electronic devices. While poly(this compound) itself is not conductive, its polymer backbone acts as a scaffold onto which electronically active moieties can be attached via the reactive benzyl bromide group.
A key example is the derivatization of poly(4-vinylbenzyl chloride) brushes to create redox-responsive surfaces. acs.org In a similar fashion, poly(VBB) can be reacted with molecules like 4,4'-bipyridine (B149096) to form surface-bound viologens. acs.orgnus.edu.sg Viologens are known for their ability to exist in multiple, stable redox states, making them useful in electrochromic devices, sensors, and as mediators in electrochemical reactions. The incorporation of VBB into a polymer allows for the systematic introduction of these redox-active centers, imparting electronic functionality to the bulk material. This approach is also used to create polymeric thin films with non-linear optical properties, which are suitable for applications in electro-optic modulators and other optical devices. sigmaaldrich.com
Surface Modification and Grafting for Hybrid Material Systems
The ability to covalently attach well-defined polymer layers to surfaces is crucial for creating advanced hybrid materials. VBB and its chloride analog are instrumental in surface-initiated polymerization (SIP) techniques, which grow polymer chains directly from a substrate.
The modification of silicon surfaces is fundamental to microelectronics and sensor technology. Researchers have developed robust methods to graft polymer brushes from hydrogen-terminated silicon (Si-H) surfaces using VBB's analog, VBC. acs.orgnus.edu.sg One effective method involves the direct, UV-induced coupling of the monomer's vinyl group to the Si-H surface. researchgate.net This creates a covalently attached monolayer with a stable Si-C bond, leaving the reactive benzyl halide group pointing away from the surface. This layer of immobilized initiators can then be used to start a surface-initiated atom transfer radical polymerization (SI-ATRP) of other monomers, resulting in a dense layer of polymer brushes. researchgate.net
An alternative, multi-step approach involves first attaching an initiator molecule to the Si-H surface and then using it to initiate a reversible addition-fragmentation chain transfer (RAFT) polymerization of VBC. acs.orgnus.edu.sg Kinetic studies of these processes show a linear increase in the thickness of the polymer film with polymerization time, which indicates a controlled, "living" polymerization. acs.orgnus.edu.sgresearchgate.net This precise control over polymer chain growth allows for the engineering of surfaces with tailored thickness, density, and functionality.
| Polymerization Method | Key Finding | Substrate | Source |
| Surface-Initiated RAFT | Linear increase in polymer film thickness with time, indicating controlled chain growth. | Hydrogen-Terminated Si(100) | acs.orgnus.edu.sg |
| Surface-Initiated ATRP | Linear increase in graft polymer concentration and film thickness with time. | Hydrogen-Terminated Si(100) | researchgate.net |
Surface grafting with VBB is a powerful strategy for fabricating advanced chemical and biosensors. acs.orgmdpi.com The grafted polymer layer serves multiple purposes: it increases the surface area for capturing target molecules, provides functional groups for immobilizing bioreceptors (like enzymes or antibodies), and can be designed to prevent non-specific biofouling. acs.orgnih.gov
A notable application is the modification of porous silicon (PSi) for optical biosensing. acs.org PSi is first treated with VBC via thermal hydrosilylation to form a hydrolytically stable Si-C anchored layer. This VBC-modified surface provides the necessary alkyl halide termination sites to initiate the grafting of an antifouling polymer, such as poly(sulfobetaine methacrylate) (polySBMA), via ARGET-ATRP. acs.org The resulting polySBMA coating dramatically reduces the non-specific adsorption of proteins from complex biological fluids like blood serum, which is a critical challenge in developing sensitive and reliable biosensors. acs.org
Furthermore, polymer brushes made from VBB can be chemically altered to create specific recognition sites. For example, a poly(VBC)-grafted silicon surface was derivatized to form viologen groups, which were then used to photoreduce and detect adsorbed palladium and gold ions, demonstrating a functional chemical sensor. acs.orgnus.edu.sg This versatility makes VBB a key enabler for a new generation of highly specific and stable sensor platforms. mdpi.comresearchgate.net
Viologen-Based Materials for Redox-Responsive Systems and Gas Adsorption
This compound is a key building block in the synthesis of advanced viologen-based materials, which are renowned for their redox-responsive characteristics. Viologens, which are 4,4'-bipyridinium salts, exhibit distinct color changes upon reversible reduction-oxidation (redox) cycles, making them ideal for creating "smart" materials that respond to electrical stimuli. The incorporation of viologen moieties into polymer structures, often as pendant groups, imparts these redox-responsive properties to the bulk material.
The synthesis of such materials frequently involves the quaternization of 4,4'-bipyridine with this compound. The vinyl group of this compound allows it to be readily polymerized or copolymerized, while the benzyl bromide group provides a reactive site for the quaternization reaction, leading to the formation of the viologen structure within the polymer chain. This approach has been used to graft viologen units onto various polymer backbones and surfaces.
These viologen-functionalized polymers are extensively studied for their applications in electrochromic devices, where their ability to switch between a colorless oxidized state and a colored, reduced radical cation state is exploited. sci-hub.senih.gov Beyond electrochromism, these materials are also promising for gas adsorption and storage. The porous nature of some viologen-based covalent organic polymers (COPs), combined with the strong affinity of the viologen units for certain gas molecules, makes them effective sorbents. sci-hub.se The redox state of the viologen can influence the material's adsorption capacity, allowing for the potential development of switchable gas storage and separation systems. sci-hub.se
| Property | Description |
| Redox Activity | Viologen units undergo reversible one-electron reduction to a stable radical cation, and a further one-electron reduction to a neutral species. |
| Electrochromism | The dicationic viologen is typically colorless, the radical cation is intensely colored (usually blue or violet), and the neutral species is often reddish-brown. sci-hub.se |
| Stimuli-Responsiveness | The change in redox state can be triggered by electrical potential, chemical reductants/oxidants, or light, leading to changes in the material's properties. nih.gov |
Porous Polymeric Materials and High Internal Phase Emulsions (PolyHIPEs)
This compound serves as a functional monomer in the creation of highly porous polymeric materials, particularly those synthesized via the polymerization of high internal phase emulsions (PolyHIPEs). PolyHIPEs are characterized by a unique interconnected porous structure, which is templated from a high internal phase emulsion (HIPE) containing a small external phase (the monomer phase) and a large internal phase (typically aqueous). The resulting open-cell morphology is advantageous for applications requiring high surface area and permeability, such as catalysis, separation, and tissue engineering.
The inclusion of this compound in the monomer phase, often along with a cross-linking agent like divinylbenzene (B73037), introduces reactive benzyl bromide groups throughout the polymer matrix. These groups can be subsequently modified for a wide range of applications. The analogous monomer, 4-vinylbenzyl chloride, has been extensively studied in PolyHIPE systems, and the principles are directly applicable to the bromide derivative. researchgate.netresearchgate.net
The final morphology of a PolyHIPE, including void size, interconnectivity, and surface area, is critically influenced by the composition of the emulsion. Porogenic solvents (porogens) can be added to the monomer phase to induce phase separation during polymerization, creating a secondary level of porosity within the polymer skeleton that separates the larger voids. researchgate.net The choice of porogen and its concentration can be used to tune the porous structure.
The degree of cross-linking, controlled by the concentration of cross-linkers like divinylbenzene, is another crucial parameter. researchgate.net A higher degree of cross-linking generally leads to a more rigid polymer network, which helps maintain the porous structure and prevents collapse upon drying. However, excessive cross-linking can sometimes lead to a more closed-cell structure. researchgate.net The concentration of this compound itself can also influence the emulsion stability and the resulting morphology, as the benzyl halide group can affect the interfacial tension. researchgate.net
To further increase the specific surface area of these porous polymers, a post-polymerization technique known as hypercross-linking can be employed. This process involves introducing additional cross-links into the polymer network after the initial polymerization is complete. For polymers containing this compound, hypercross-linking is typically achieved through a Friedel-Crafts reaction, where the benzyl bromide groups react with adjacent aromatic rings on the polymer chains in the presence of a Lewis acid catalyst (e.g., iron(III) chloride). mdpi.com
This secondary cross-linking creates a network of micropores and small mesopores within the existing macroporous structure of the PolyHIPE, leading to a dramatic increase in the Brunauer-Emmett-Teller (BET) specific surface area, which can reach values of up to 2000 m²/g. mdpi.com Research on poly(4-vinylbenzyl chloride)-based PolyHIPEs has shown that the concentration of the functional monomer is critical; a minimum concentration of about 30 mol% of vinylbenzyl chloride was found to be necessary to induce significant nanoporosity upon hypercross-linking. mdpi.com This creates a hierarchical pore structure that is beneficial for applications like gas adsorption and catalysis, where both high surface area and efficient mass transport are required. sigmaaldrich.cnrsc.org
Table: Effect of Hypercross-linking on PolyHIPE Properties (Conceptual Data based on VBC studies)
| Material | Monomer Composition | Hypercross-linking | BET Surface Area (m²/g) | Porosity Type |
|---|---|---|---|---|
| PolyHIPE-1 | 20% VBC, 80% DVB | No | ~10-50 | Macroporous |
| PolyHIPE-2 | 40% VBC, 60% DVB | No | ~20-70 | Macroporous |
| HCP-HIPE-1 | 20% VBC, 80% DVB | Yes | ~100-300 | Macro/Mesoporous |
| HCP-HIPE-2 | 40% VBC, 60% DVB | Yes | >1000 | Macro/Meso/Microporous |
VBC: Vinylbenzyl chloride, DVB: Divinylbenzene. Data is illustrative of trends observed in related systems. mdpi.com
Application as Curing Agents in Novel Polymer Composites
Polymers derived from this compound are effective as curing or cross-linking agents in the formation of novel polymer composites. The reactive benzyl bromide group can undergo various nucleophilic substitution reactions with functional groups present in other polymers or materials, such as amines, hydroxyls, or thiols. This reactivity allows for the covalent bonding and cross-linking of different components, enhancing the mechanical properties, thermal stability, and chemical resistance of the final composite material.
For instance, copolymers of styrene and 4-vinylbenzyl chloride have been investigated as curing agents for alternative plant proteins, such as those from soybeans. boku.ac.atresearchgate.net In this application, the benzylic halide groups on the copolymer can react with nucleophilic functional groups on the protein chains (e.g., the amine groups of lysine (B10760008) or the hydroxyl groups of tyrosine). This cross-linking process transforms the protein-based material into a more durable, water-resistant adhesive or composite, suitable for applications such as wood adhesives. researchgate.net The vinyl backbone of the polymer provides a robust and hydrophobic matrix, while the benzyl bromide moieties act as reactive handles to lock the protein structure in place.
Integration into Flame Retardant Polymer Systems and Nanocomposites
This compound is a valuable monomer for integration into flame retardant polymer systems. Its primary contribution to flame retardancy stems from the presence of bromine, a halogen. Halogenated flame retardants are known to be highly effective, primarily through a gas-phase mechanism. researchgate.net When the polymer containing bromine is exposed to the high temperatures of a fire, the carbon-bromine bond cleaves, releasing bromine radicals into the gas phase. These radicals act as scavengers, interfering with the high-energy hydrogen and hydroxyl radicals (H• and OH•) that propagate the combustion chain reaction in the flame. researchgate.net This quenching of the flame chemistry reduces heat generation and can extinguish the fire.
As this compound is a reactive monomer, it can be copolymerized into the backbone of a polymer. This creates a "reactive" flame retardant system, where the flame retardant element is an integral part of the polymer chain. This approach is often preferred over using "additive" flame retardants, as it prevents the leaching of the flame retardant molecule over time, ensuring permanent flame retardancy and reducing environmental and health concerns associated with migrating additives.
Spectroscopic and Advanced Characterization Methodologies in 4 Vinylbenzyl Bromide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Vinylbenzyl bromide and its subsequent polymeric derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms within a molecule.
In the ¹H NMR spectrum of the 4-VBB monomer, distinct signals corresponding to the vinyl group protons and the aromatic ring protons are observed. The vinyl group typically displays a characteristic set of multiplets for the CH=CH₂ protons. The benzylic protons of the -CH₂Br group appear as a singlet, typically in the range of 4.5-4.6 ppm. The protons on the benzene (B151609) ring appear as doublets in the aromatic region (around 7.2-7.5 ppm), consistent with a 1,4-disubstituted pattern.
Upon polymerization to form poly(this compound), the ¹H NMR spectrum undergoes significant changes. The sharp signals of the vinyl protons disappear, and a broad backbone signal appears, indicating successful polymerization. The benzylic -CH₂Br signal remains, though it may broaden.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For the 4-VBB monomer, distinct peaks are identifiable for the vinyl carbons, the aromatic carbons, and the benzylic carbon. Following polymerization, the disappearance of the vinyl carbon signals and the appearance of new signals for the polymer backbone carbons confirm the transformation.
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts (δ) for 4-Vinylbenzyl Monomers and Related Structures
| Compound/Structure | Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |
|---|---|---|---|
| 4-Vinylbenzyl chloride (in CDCl₃) | ¹H | 7.28-7.36 | m, Aromatic |
| 6.64-6.69 | dd, Vinyl (-CH=) | ||
| 5.59-5.73 | d, Vinyl (=CH₂) | ||
| 5.12-5.23 | d, Vinyl (=CH₂) | ||
| 4.58 | s, Benzyl (B1604629) (-CH₂Cl) | ||
| Poly(4-vinylbenzyl chloride) (in CDCl₃) | ¹H | 6.20-7.20 | br, Aromatic |
| 4.45 | br, Benzyl (-CH₂Cl) | ||
| 1.20-1.90 | br, Polymer Backbone | ||
| 4-Vinylbenzyl azide (B81097) (in CDCl₃) | ¹H | 7.44 | d, Aromatic |
| 7.33 | d, Aromatic | ||
| 6.72 | dd, Vinyl (-CH=) | ||
| 5.80 | d, Vinyl (=CH₂) | ||
| 5.32 | d, Vinyl (=CH₂) | ||
| 4.34 | s, Benzyl (-CH₂N₃) | ||
| 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole derivative (in CDCl₃) | ¹³C | 163.9, 137.3, 132.9, 130.1, 127.3 | Aromatic/Tetrazole |
Note: Data is compiled from various research sources and may vary slightly based on solvent and experimental conditions. The data for 4-vinylbenzyl chloride is presented as a close analog to this compound. acgpubs.orgmarquette.edursc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and powerful technique used to identify the functional groups present in a sample. For 4-VBB and its polymers, FTIR is used to confirm the presence of key chemical bonds and to monitor the progress of polymerization or subsequent modification reactions. rsc.org
The FTIR spectrum of the 4-VBB monomer shows characteristic absorption bands. These include C-H stretching vibrations for the vinyl and aromatic groups, C=C stretching for the vinyl and aromatic ring, and out-of-plane bending (wagging) bands for the vinyl group. A key feature is the band associated with the C-Br stretching of the benzyl bromide group.
During polymerization, the peaks corresponding to the vinyl group (e.g., C=C stretch around 1630 cm⁻¹ and vinyl C-H bends around 990 and 910 cm⁻¹) diminish or disappear entirely. rsc.org The persistence of bands related to the aromatic ring and the benzyl bromide moiety confirms that these functional groups remain intact in the resulting polymer, poly(this compound). This is critical for applications where the bromide is intended for post-polymerization modification. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound and Related Polymers
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3080-3000 | C-H Stretch | Aromatic & Vinyl | Indicates presence of unsaturated groups. |
| ~2925, ~2850 | C-H Stretch | Aliphatic (Backbone) | Appears and strengthens upon polymerization. |
| ~1630 | C=C Stretch | Vinyl | Disappears or diminishes upon polymerization. |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring | Remains after polymerization. |
| ~1265 | C-H Wag | p-disubstituted benzene | Confirms ring substitution pattern. |
| ~990, ~910 | C-H Bend | Vinyl | Disappears or diminishes upon polymerization. |
Note: The exact positions of peaks can vary slightly. Data compiled from representative spectra of vinylbenzyl compounds. researchgate.netrsc.orgmdpi.comsemanticscholar.org
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. lcms.czlcms.cz For polymers synthesized from 4-VBB, GPC provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). amazonaws.com
This information is vital as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final material. In controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, GPC is used to demonstrate the "living" nature of the polymerization. A linear increase in Mn with monomer conversion and the maintenance of a low PDI (typically < 1.5) are hallmarks of a controlled process. researchgate.net The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passing it through a column packed with porous gel. amazonaws.com Larger polymer chains elute faster than smaller ones, allowing for separation based on hydrodynamic volume.
Table 3: Example GPC Data for Polymers Derived from 4-Vinylbenzyl Monomers
| Polymer System | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Eluent |
|---|---|---|---|---|
| Poly(4-vinylbenzyl chloride) macroinitiator | RAFT | 12,000 | 1.08 | THF |
| PMMA-b-P(S-r-4VBC) | RAFT | 127,000 | 1.08 | THF |
| Poly(4-vinylbenzyl azide) | Post-polymerization modification | 12,356 | 1.20 | DMF |
Note: This table presents illustrative data from research on vinylbenzyl-based polymers to show typical values obtained via GPC. rsc.orgamazonaws.comresearchgate.netrsc.org
Scanning Electron Microscopy (SEM) for Morphological and Porosity Characterization
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and porous structure of materials at the micro- and nanoscale. In the context of 4-VBB research, SEM is applied to polymers, composites, and functionalized surfaces derived from the monomer. mdpi.com
For instance, when poly(this compound) is used to create cross-linked porous monoliths or beads, SEM images can reveal the size and interconnectivity of the pores, which are critical for applications in chromatography and solid-phase synthesis. researchgate.net When 4-VBB is used to modify the surface of a substrate, SEM can be used to visualize changes in surface texture, confirming the successful grafting of the polymer. In studies of polyHIPE (poly-High Internal Phase Emulsion) materials made from 4-vinylbenzyl chloride (a close analog), SEM confirms the expected open-cell morphology. researchgate.net
X-ray Diffraction (XRD) Studies of Polymer Architectures and Nanocomposites
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. While polymers derived from 4-VBB are often amorphous, XRD is crucial when they are part of semi-crystalline or composite structures. medcraveonline.com
For example, in the creation of polymer-clay nanocomposites, where poly(this compound) or a derivative is intercalated between silicate (B1173343) layers, XRD is used to measure the change in the interlayer spacing (d-spacing) of the clay. marquette.edu An increase in the d-spacing, observed as a shift in the diffraction peak to a lower angle (according to Bragg's Law), confirms that the polymer chains have successfully entered the clay galleries, leading to an intercalated or, in the ideal case, an exfoliated nanocomposite. marquette.edu XRD can also be used to identify any crystalline phases of additives or unreacted monomer within a polymer matrix and to study the ordered packing in certain polymer architectures, such as those in liquid crystalline polymers. medcraveonline.comsci-hub.se
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top few nanometers of a material's surface. thermofisher.comipfdd.de This makes it exceptionally useful for studying surface modification, thin films, and interfaces involving 4-VBB derivatives.
When a surface is functionalized with 4-VBB, for example, by grafting poly(this compound) brushes onto a silicon wafer, XPS can confirm the success of the modification. researchgate.net The survey scan would show the appearance of signals for Carbon (C 1s), and crucially, Bromine (Br 3d). High-resolution scans of the Br 3d region can confirm the covalent nature of the bromine bond. If the bromide is subsequently replaced in a nucleophilic substitution reaction, XPS can track the disappearance of the Br 3d signal and the appearance of a new signal corresponding to the incoming element (e.g., N 1s for an amine or S 2p for a thiol). This allows for precise characterization of the surface chemistry at each step of a multi-step surface functionalization process. mdpi.com
Table 4: Representative XPS Data for Surfaces Modified with Vinylbenzyl Derivatives
| Surface/Modification Step | Element Detected | Binding Energy (eV) | Significance |
|---|---|---|---|
| Poly(CMS-alt-NPM) film | Cl 2p₃/₂ | ~200.0 | Covalently bonded chloride for ATRP initiation. |
| Cl 2p₁/₂ | ~201.6 | Spin-orbit splitting component of chloride. | |
| VBDMH-modified PU | Cl 2p | Not specified | Presence of oxidative chlorine after chlorination. |
Note: This table shows examples from closely related vinylbenzyl chloride (VBC) and other systems to illustrate the application of XPS. The principles are directly transferable to VBB. researchgate.netmdpi.com
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Investigation
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale precision. It is used extensively to characterize the surfaces of materials prepared using 4-VBB. rsc.org
For instance, when polymer brushes of poly(this compound) are grown from a substrate via surface-initiated polymerization, AFM can be used to measure the thickness of the resulting polymer layer and to assess its uniformity. researchgate.net Tapping-mode AFM can reveal whether the surface is smooth and homogeneous or if it features aggregates or dewetting phenomena. In studies of block copolymers derived from vinylbenzyl monomers that self-assemble into nanostructures, AFM is used to visualize the morphology of the resulting domains (e.g., cylinders, lamellae). uni-bayreuth.de This provides direct visual evidence of the nanostructures formed, which is essential for applications in nanotechnology and materials science.
In situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., FTIR)
Real-time monitoring of polymerization processes is essential for understanding reaction kinetics, controlling polymer architecture, and ensuring process safety. In situ (in the reaction mixture) spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, have proven to be powerful tools for this purpose. researchgate.net By using fiber-optic probes immersed directly in the reaction vessel, researchers can continuously collect spectra, tracking the concentration changes of reactants and products without disturbing the system. researchgate.netamericanpharmaceuticalreview.com
In the context of vinylbenzyl monomers, which are structurally similar to 4-VBB, in situ FTIR is frequently employed to monitor the progress of polymerization. rsc.orgrsc.org The fundamental principle involves tracking the disappearance of a characteristic infrared absorption band of the monomer or the appearance of a band corresponding to the polymer. For vinyl monomers, the disappearance of the vinyl group C=C stretching vibration is a common indicator of monomer consumption.
For instance, in the study of the polymerization of γ-(4-Vinylbenzyl)-L-Glutamate N-Carboxyanhydride (VB-Glu-NCA), a derivative containing a vinylbenzyl group, researchers monitored the reaction kinetics by quantifying the intensity of the anhydride (B1165640) band at 1784 cm⁻¹ in real-time using FTIR. illinois.edu This allowed for the determination of the monomer conversion over time. Similarly, the anionic polymerization of 4-vinylbenzyl piperidine (B6355638) (4-VBP) was monitored by tracking the decrease in vinyl concentration, enabling the calculation of pseudo-first-order kinetic plots and propagation rate constants. rsc.org These examples demonstrate a methodology directly applicable to monitoring the polymerization of 4-VBB, where the disappearance of its specific vinyl absorption bands would be tracked to follow the reaction kinetics.
The data gathered from in situ FTIR provides invaluable insights into reaction mechanisms and rates. It allows for the construction of kinetic models and the determination of activation energies, as demonstrated in studies of the thermal autopolymerization of 4-VBP. rsc.orgrsc.org This level of real-time process understanding is critical for optimizing reaction conditions and scaling up production.
Table 1: Application of In situ FTIR in Monitoring Polymerization of Vinylbenzyl Derivatives
| Monomer Studied | Reaction Type | Monitored IR Band/Signal | Kinetic Data Obtained |
|---|---|---|---|
| 4-Vinylbenzyl Piperidine (4-VBP) | Anionic Polymerization | Disappearance of vinyl concentration | Pseudo-first-order kinetic plot, propagation rate constant (kₚ) rsc.org |
| 4-Vinylbenzyl Piperidine (4-VBP) | Thermal Autopolymerization | Monomer consumption | Observed rate constants (kₒᵥₛ), thermal activation energy (Eₐ) rsc.orgrsc.org |
| γ-(4-Vinylbenzyl)-L-Glutamate N-Carboxyanhydride | Ring-Opening Polymerization | Anhydride band at 1784 cm⁻¹ | NCA conversion vs. time illinois.edu |
| 4-Vinylbenzyl Thymine (B56734) (VBT) Copolymers | Photo-induced Crosslinking | Changes in pendent thymine groups | Time evolution of the curing process researchgate.net |
Thermal Analysis Techniques (DSC, TGA) for Understanding Polymer Behavior
Thermal analysis techniques are indispensable for characterizing the behavior of polymers derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two most common methods used to understand the thermal transitions and stability of these materials. It is important to note that this discussion focuses on the behavior of the polymers, not the monomer itself.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer. For example, TGA of poly(vinylbenzyl bromide-co-divinylbenzene) revealed an onset of thermal degradation at 336 °C. mdpi.com In another study, TGA was used to assess a poly(VB-g-BL) graft copolymer, showing a decomposition process that started around 100°C and reached a maximum decomposition rate at approximately 228.6°C. ias.ac.in Such data is critical for defining the upper service temperature and processing conditions for these polymers.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is primarily used to detect thermal transitions such as the glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀). The glass transition temperature is a particularly important property for amorphous or semi-crystalline polymers, as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
In research involving polymers from 4-VBB precursors, DSC has been used extensively. For instance, after the alkylation of poly(4-vinylbenzyl piperidine), DSC analysis showed that the glass transition temperature (T₉) of the resulting ionomers increased significantly compared to the neutral precursor polymer, indicating that the introduction of ionic groups restricted polymer chain mobility. rsc.org Similarly, DSC was employed to find the T₉ and Tₘ of a poly(VB-g-BL) graft copolymer, providing insight into its phase behavior. ias.ac.in These studies highlight how DSC is used to understand the relationship between the chemical structure of 4-VBB-derived polymers and their physical properties.
Table 2: Thermal Analysis of Polymers Derived from Vinylbenzyl Monomers
| Polymer System | Analysis Technique | Property Investigated | Research Finding |
|---|---|---|---|
| Poly(vinylbenzyl bromide-co-divinylbenzene) | TGA | Thermal Stability | Onset of thermal degradation (Tₒₙₛₑₜ) was 336 °C. mdpi.com |
| Poly(4-vinylbenzyl piperidine) derivatives | DSC | Glass Transition Temperature (T₉) | Alkylation to form ionomers increased T₉, indicating restricted polymer mobility. rsc.org |
| Poly(VB-g-BL) graft copolymer | TGA | Thermal Decomposition | Showed a constant weight loss starting at ~100 °C, with maximum decomposition at ~228.6 °C. ias.ac.in |
| Poly(VB-g-BL) graft copolymer | DSC | Melting Temperature (Tₘ) | A melting temperature of 5 °C was observed. ias.ac.in |
| Poly(4-vinylbenzyl-g-β-butyrolactone) | DSC, TGA | Thermal Characteristics | The thermal properties of the graft copolymer were tracked to verify the reaction. researchgate.net |
Computational and Theoretical Studies of 4 Vinylbenzyl Bromide and Its Reactivity
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Vinylbenzyl bromide, DFT calculations are instrumental in determining its ground-state molecular geometry, bond characteristics, and electronic properties, which are fundamental to understanding its reactivity.
While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be inferred from studies on its close analog, 4-Vinylbenzyl chloride (4-VBC), and related derivatives. researchgate.netcolab.ws These studies typically employ functionals like B3LYP with basis sets such as 6-311G++(d,p) to perform geometry optimization and calculate key parameters. colab.ws
The optimized molecular structure reveals the spatial arrangement of the vinyl and bromomethyl groups attached to the benzene (B151609) ring. Key computed properties include bond lengths, bond angles, and dihedral angles. For instance, calculations on similar structures help in understanding the planarity of the vinyl group relative to the aromatic ring and the orientation of the C-Br bond.
Electronic properties derived from DFT calculations are crucial for predicting reactivity. The distribution of electron density is described by Mulliken or Natural Bond Orbital (NBO) charge analysis, which can identify electrophilic and nucleophilic sites within the molecule. researchgate.net The benzyl (B1604629) bromide group, for example, renders the benzylic carbon electrophilic and susceptible to nucleophilic attack.
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Studies on analogous ionic liquids derived from 4-vinylbenzyl structures show how the attachment of different groups modifies these orbital energies, thereby tuning the molecule's electronic behavior. researchgate.net
Table 1: Representative Computed Properties for Vinylbenzyl Halides and Derivatives from Theoretical Studies (Note: Data is illustrative and based on studies of 4-VBC and its derivatives as a proxy for 4-VBB)
| Property | Description | Typical Calculated Value/Finding |
| Optimized Geometry | Bond lengths (Å), bond angles (°) | C-Halogen bond length, vinyl group planarity. |
| NBO Charge | Net atomic charge distribution | Electrophilic benzylic carbon, negative charge on the bromine atom. |
| HOMO Energy | Highest Occupied Molecular Orbital Energy (eV) | Indicates electron-donating capability, localized on the vinyl group and aromatic ring. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy (eV) | Indicates electron-accepting capability, often associated with the benzyl halide moiety. |
| HOMO-LUMO Gap | Energy difference (eV) | Correlates with chemical reactivity and stability. |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions, including mapping potential energy surfaces and identifying transition states. For this compound, the primary reaction of interest is the nucleophilic substitution at the benzylic carbon.
Theoretical models can distinguish between different possible mechanistic pathways, such as the unimolecular (SN1) and bimolecular (SN2) substitution mechanisms. By calculating the energy barriers associated with each path, researchers can predict the most likely route under specific conditions. The SN2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry, while the SN1 mechanism proceeds through a planar carbocation intermediate. For benzyl halides, both pathways are plausible and can be competitive. Computational studies on related systems, such as the reaction of p-nitrocumyl bromide, have demonstrated the ability to model concurrent first and second-order kinetic processes. ucl.ac.uk
A critical factor distinguishing this compound from its chloride counterpart is the nature of the halogen leaving group. The bromide ion is a better leaving group than the chloride ion due to its lower electronegativity and greater polarizability. This difference in reactivity is significant in polymerization processes like Atom Transfer Radical Polymerization (ATRP). Computational studies on the ATRP of similar monomers have highlighted that the slower reaction of alkyl chloride dormant species compared to their alkyl bromide equivalents is essential for achieving better control over the polymerization. acs.org
Furthermore, computational models based on Langmuir–Hinshelwood or Eley–Rideal kinetics have been developed for complex multiphase nucleophilic substitution reactions, providing a framework for understanding reactions catalyzed by polymer-supported agents, which is relevant for functionalized polymers derived from 4-VBB. researchgate.net These models can simulate the intrinsic reaction rates at catalyst active sites, helping to optimize reaction conditions. researchgate.net While direct modeling of 4-VBB transition states is sparse, the principles from these related studies provide a robust theoretical foundation for understanding its reactivity. researchgate.netnih.gov
Predictive Modeling of Polymerization Behavior and Material Characteristics
The bifunctional nature of this compound makes it a valuable monomer for creating complex polymer architectures. Predictive modeling plays a crucial role in understanding and guiding its polymerization behavior, particularly in controlled radical polymerization (CRP) techniques.
One of the most relevant techniques is Atom Transfer Radical Polymerization (ATRP), where the benzyl bromide group can act as an initiator site. This compound can be considered an "inimer"—a molecule that is simultaneously an initiator and a monomer. The self-condensing vinyl polymerization (SCVP) of inimers leads to the formation of hyperbranched polymers. Computational modeling can help predict the degree of branching and the molecular weight distribution of the resulting polymers.
For instance, the photoinduced organocatalyzed ATRP (O-ATRP) of this compound in a copolymerization with styrene (B11656) has been reported to produce hyperbranched polymers. nih.govacs.org These polymerizations, however, often result in high dispersity (Đ > 3), a characteristic that can be explored and potentially controlled through predictive modeling of reaction kinetics. nih.govacs.org
Kinetic modeling of ATRP involves simulating the rates of activation, deactivation, propagation, and termination. These models can predict how changes in reaction parameters—such as the concentration of the catalyst, ligand, and monomer—affect the polymerization outcome. Studies on the ATRP of a closely related inimer, 4-vinylbenzyl 2-bromo-2-phenylacetate (VBBPA), have shown that the polymerization proceeds via a step-growth mechanism, which can be kinetically modeled to predict the evolution of molecular weight over time. mdpi.com
Table 2: Summary of Findings from Predictive and Experimental Studies on the Polymerization of 4-VBB and Related Inimers
| Polymerization Method | Monomer/Inimer | Key Finding | Polymer Architecture | Reference |
| O-ATRP | This compound with Styrene | Molecular weight depends on inimer concentration; high dispersity (Đ > 3). | Hyperbranched | nih.govacs.org |
| ATRPA | 4-Vinylbenzyl 2-bromo-2-phenylacetate (VBBPA) | Polymerization follows a step-growth mechanism; linear polyester (B1180765) backbone formed. | Linear Polyester | mdpi.com |
| ATRP SCVP | General AB* Inimers | Control of polymer architecture is possible by tuning deactivator concentration. | Linear to Hyperbranched | mdpi.com |
These models are essential for designing polymers with specific topologies and functionalities, bridging the gap between monomer structure and final material characteristics.
Quantitative Structure-Activity Relationship (QSAR) Analyses of Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity or a specific chemical property. scienceforecastoa.com For compounds derived from this compound, QSAR can be a powerful tool for designing new molecules with enhanced or targeted properties, such as antimicrobial activity or catalytic efficiency. creative-biostructure.comnih.gov
The process involves generating a dataset of structurally related compounds and their experimentally measured activities. The structures are then characterized by a set of molecular descriptors, which can be steric, electronic, or hydrophobic in nature. These descriptors are then used as independent variables in a statistical regression to model the activity. scienceforecastoa.com
While no specific QSAR models for derivatives of this compound are prominently featured in the literature, studies on analogous structures provide a clear blueprint for how such an analysis would be conducted. For example, a series of 1-methyl-3-(4-vinylbenzyl) imidazolium (B1220033) salts have been synthesized and tested for their antibacterial activity against various bacterial strains. researchgate.net The minimum inhibitory concentration (MIC) values obtained from these experiments serve as the biological activity data.
A hypothetical QSAR study on such derivatives would involve the following steps:
Data Set: A series of imidazolium salts derived from 4-VBB with varying alkyl chain lengths or other substituents.
Descriptor Calculation: For each molecule, calculate descriptors such as LogP (hydrophobicity), molecular weight, molar refractivity (steric effects), and quantum chemical parameters from DFT (e.g., dipole moment, HOMO/LUMO energies, atomic charges).
Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation linking the descriptors to the logarithm of the antibacterial activity (e.g., log(1/MIC)).
Validation: Validate the model's predictive power using internal (cross-validation) and external (test set) validation techniques.
The resulting QSAR model could identify which molecular properties are most influential for the observed activity. For instance, it might reveal that a specific range of hydrophobicity combined with a particular electronic charge on the imidazolium ring leads to optimal antibacterial efficacy. Such insights are invaluable for the rational design of new, more potent compounds derived from the versatile this compound scaffold. deepdyve.com
Emerging Research Directions and Future Perspectives of 4 Vinylbenzyl Bromide
Advancements in Bioorthogonal Chemistry Utilizing the 4-Vinylbenzyl Moiety
The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has seen significant advancements through the utilization of the 4-vinylbenzyl moiety. wikipedia.orgcatalysis.blog This chemical group serves as a versatile handle for the site-specific labeling of biomolecules such as proteins and RNA. nih.govnih.govrsc.org
A key area of progress is the enzymatic, site-specific transfer of the 4-vinylbenzyl group onto biological targets. nih.govrsc.org For instance, engineered methyltransferases can transfer a 4-vinylbenzyl group from a synthetic cofactor, an analog of S-adenosyl-l-methionine (AdoMet), to the 5'-cap of eukaryotic mRNA. rsc.org This modification provides a platform for subsequent bioorthogonal reactions. nih.govrsc.org
Two prominent bioorthogonal reactions that leverage the 4-vinylbenzyl group are the inverse electron-demand Diels-Alder (iEDDA) reaction and the photoclick (PC) reaction. nih.govrsc.org The 4-vinylbenzyl group has shown superior reactivity in these reactions compared to other previously used modifications like the allyl group, which fails to react under similar iEDDA conditions. nih.govrsc.org
The iEDDA reaction between a 4-vinylbenzyl-modified biomolecule and a tetrazine-functionalized probe is highly efficient and proceeds without the need for a catalyst, making it suitable for cellular applications. nih.govrsc.org Research has shown that the reaction rate of the styrene-tetrazine reaction is comparable to other established bioorthogonal reactions used in live-cell labeling. nih.gov For example, the second-order rate constant for the reaction between styrene (B11656) and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine has been determined to be 0.078 M⁻¹ s⁻¹. nih.gov
The photoclick reaction involving the 4-vinylbenzyl moiety is particularly noteworthy for its "turn-on" fluorogenic properties. nih.govrsc.org The reaction of a 4-vinylbenzyl-modified cap with a suitable reagent can generate a 1,3,5-triarylpyrazoline, which exhibits a significantly higher quantum yield than the product formed from an allyl-modified cap. nih.gov This results in a substantial increase in fluorescence upon reaction, minimizing background signals. nih.govnih.gov
Furthermore, a lysine-derived unnatural amino acid containing a styrene moiety (4-vinylbenzyl-N-carbamoyl-l-lysine, KStyr) has been genetically incorporated into proteins in E. coli. nih.govrsc.org This allows for the site-specific introduction of the 4-vinylbenzyl group into a protein of interest, which can then be selectively labeled using a fluorogenic styrene-tetrazine reaction. nih.govrsc.org This method provides a powerful tool for selective protein labeling both in purified samples and potentially in living cells. rsc.org
Table 1: Comparison of Bioorthogonal Reactions with 4-Vinylbenzyl Moiety
| Reaction Type | Key Features | Reactivity | Application Example |
|---|---|---|---|
| Inverse Electron-Demand Diels-Alder (iEDDA) | Catalyst-free, bioorthogonal, efficient. nih.govrsc.org | The 4-vinylbenzyl group shows high reactivity where allyl groups fail to react. nih.govrsc.org Reaction with norbornene-modified caps (B75204) is significantly faster than with the vinylbenzyl group. rsc.org | Labeling of 5'-capped mRNA with tetrazine-dye conjugates. nih.govrsc.orgrsc.org |
| Photoclick (PC) Reaction | "Turn-on" fluorophore generation, bioorthogonal. nih.govrsc.org | The product from the 4-vinylbenzyl modification has a higher quantum yield than that from an allyl modification. nih.gov | Fluorogenic labeling of the 5'-cap of mRNA. nih.govrsc.org |
| Fluorogenic Styrene-Tetrazine Reaction | Minimal background fluorescence, in situ fluorophore formation. nih.gov | Second-order rate constant of 0.078 M⁻¹ s⁻¹. nih.gov | Labeling of proteins containing genetically encoded KStyr. nih.govrsc.org |
Development of Smart Materials Responsive to External Stimuli (e.g., CO2-Responsive Polymers)
4-Vinylbenzyl bromide is a precursor for the synthesis of "smart" polymers that can respond to external stimuli, most notably carbon dioxide (CO₂). mcmaster.canih.gov These CO₂-responsive polymers typically contain amine or amidine functionalities that undergo reversible protonation in the presence of CO₂ (dissolved in water to form carbonic acid), leading to a change in the polymer's properties, such as its solubility. mcmaster.caqueensu.ca
A common strategy involves the synthesis of monomers containing tertiary amine groups, which can then be polymerized. For example, N,N-dimethyl-N'-(4-vinylbenzyl) acetimidamide (DMVBA) is a CO₂-responsive monomer synthesized from 4-vinylbenzylamine. mcmaster.ca Polymers made from such monomers can be switched between their neutral, hydrophobic state and their protonated, hydrophilic (salt) form by bubbling CO₂ and an inert gas like nitrogen (N₂) through the solution, respectively. mcmaster.ca This reversible switching has applications in areas like creating redispersible latexes and switchable solvents. mcmaster.ca
Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are employed to synthesize well-defined CO₂-responsive polymers. nih.govrsc.orgmdpi.com For instance, a triple-stimuli-responsive homopolymer containing a ferrocene (B1249389) unit (for redox response) and a diethylaminoethyl (DEAE) moiety (for pH/CO₂ response) has been synthesized. rsc.org This polymer, poly(Fc-DEAE-AM), demonstrates a phase transition in aqueous solution upon exposure to CO₂. The protonation of the tertiary amine groups by carbonic acid leads to an increase in the polymer's hydrophilicity, causing a change from a turbid solution to a clear one. rsc.org This process is reversible by purging with N₂ to remove the CO₂. rsc.org
The responsiveness of these polymers can be fine-tuned by altering the chemical structure. For instance, polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] have been shown to exhibit thermo-responsive behavior, such as a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), in addition to pH and CO₂ sensitivity. researchgate.net The specific response depends on factors like the polymer's molecular weight and concentration. researchgate.net
Table 2: Examples of CO₂-Responsive Polymers Derived from 4-Vinylbenzyl Precursors
| Monomer/Polymer | Synthesis Method | Stimulus | Response | Potential Application |
|---|---|---|---|---|
| N,N-dimethyl-N'-(4-vinylbenzyl) acetimidamide (DMVBA) | One-step reaction from 4-vinylbenzylamine. mcmaster.ca | CO₂/N₂ | Reversible switching between hydrophilic (protonated) and hydrophobic (neutral) forms. mcmaster.ca | Switchable solvents, redispersible latex. mcmaster.ca |
| Poly(Fc-DEAE-AM) | RAFT polymerization. rsc.org | CO₂, pH, Redox | Reversible phase transition in aqueous solution. rsc.org | Smart hosts for guest loading and release. rsc.org |
| Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] | RAFT polymerization. researchgate.net | Temperature, pH, CO₂ | Exhibits LCST and/or UCST behavior. researchgate.net | Broadening the range of thermo-responsive polymers. researchgate.net |
Exploration of this compound in Supramolecular Assemblies and Networks
This compound and its derivatives are valuable building blocks in supramolecular chemistry, enabling the construction of complex, self-assembled structures and networks. rsc.org The vinyl group allows for polymerization, while the benzyl (B1604629) bromide moiety can be readily functionalized to introduce groups that drive non-covalent interactions. rsc.orgnih.gov
One approach involves the synthesis of block copolymers that can self-assemble into ordered nanostructures. For example, nitroxide-mediated radical polymerization has been used to synthesize poly(styrene-b-4-vinylbenzyl azide). rsc.org The azide (B81097) group can then be modified using "click chemistry" to attach functional units, such as thymine (B56734). rsc.org These thymine-containing block copolymers can then form hierarchical supramolecular structures by co-assembling with a complementary adenine-containing surfactant through multiple hydrogen bonds. rsc.org This results in organized structures at both the nanometer scale (from block copolymer microphase separation) and at a smaller length scale (from the hydrogen-bonded complexes). rsc.org
This compound is also used to create cross-linked networks with dynamic or responsive properties. For instance, it can be copolymerized with styrene to produce a prepolymer, poly(styrene-co-4-vinylbenzyl bromide). nih.govacs.org This prepolymer can then be functionalized with moieties capable of forming dynamic covalent bonds, such as TetraAzaADamantane (TAAD) groups. nih.gov These functionalized polymers can be cross-linked with agents containing complementary binding sites (e.g., phenylboronic acid), leading to the formation of covalent adaptable networks. nih.gov Such materials can exhibit properties like recyclability. nih.govacs.org
In another application, the quaternization of bipyridine derivatives with this compound is used to introduce viologen units into polymers. sci-hub.se These viologen-containing covalent organic polymers (COPs) are redox-active materials. Their ability to switch between different redox states (dicationic, radical cationic, and neutral) upon stimulation makes them suitable for applications such as smart windows, where a color change can be induced by UV radiation. sci-hub.se
The flexible nature of ligands derived from 4-vinylbenzyl precursors can also be exploited in the synthesis of metal-organic frameworks (MOFs). rsc.org While much of MOF research has focused on rigid ligands, flexible ligands can lead to the formation of dynamic frameworks with unique properties, including guest-induced structural transformations. rsc.org These flexible MOFs have potential applications in gas adsorption and catalysis. rsc.org
Table 3: Supramolecular Structures Incorporating 4-Vinylbenzyl Derivatives
| System | Building Blocks | Key Interactions | Resulting Structure |
|---|---|---|---|
| Hierarchical Block Copolymer Assembly | Poly(styrene-b-4-vinylbenzyl triazolylmethyl methylthymine) and hexadecyladenine. rsc.org | Hydrogen bonding, microphase separation. rsc.org | Hierarchical self-assembly with two different length scales. rsc.org |
| Covalent Adaptable Network | Poly(styrene-co-4-vinylbenzyl bromide) functionalized with TAAD and a boronic acid cross-linker. nih.gov | Dynamic covalent boronate-TAAD linkages. nih.gov | Recyclable cross-linked polystyrene network. nih.govacs.org |
| Redox-Active Covalent Organic Polymer | Viologen units introduced via this compound. sci-hub.se | Covalent bonds, redox chemistry of viologen. sci-hub.se | Insoluble polymer films for smart windows. sci-hub.se |
Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound
In line with the principles of green chemistry, research is exploring more sustainable and environmentally friendly methods for the synthesis and application of this compound and its derivatives.
One area of focus is the use of biocatalysis to perform chemical transformations under milder, more environmentally benign conditions. researchgate.net For example, immobilized lipases have been investigated for the synthesis of related compounds like 4-vinylbenzyl chloride, achieving conversions in aqueous-organic biphasic systems and avoiding the use of corrosive reagents. While not yet demonstrated for the bromide specifically, this points to the potential of enzymatic routes. Similarly, biocatalysis, using enzymes like horseradish peroxidase, has been employed for the polymerization of aniline (B41778) derivatives in the presence of polycationic templates, which could be synthesized from 4-vinylbenzyl precursors. researchgate.net This enzymatic approach allows polymerization to occur in buffered aqueous solutions at near-neutral pH. researchgate.net
The application of polymers derived from this compound in sustainable technologies is another key research direction. As mentioned previously, the creation of recyclable covalent adaptable networks from a poly(styrene-co-4-vinylbenzyl bromide) backbone is a significant step towards more sustainable thermoset materials. nih.govacs.org These materials can be reprocessed, reducing waste and reliance on virgin feedstocks.
Furthermore, polymers incorporating this compound are being used to create catalysts for green chemical processes. For instance, a porous polystyrene scaffold, prepared using this compound as a functional comonomer, can be modified to immobilize imidazolium (B1220033) salt catalysts. rsc.org These polymer-supported catalysts have been successfully used for the synthesis of cyclic carbonates from CO₂ and epoxides, offering an environmentally friendly pathway for CO₂ utilization. rsc.org The polymer backbone provides stability and allows for the catalyst to be easily separated and potentially reused. rsc.org
The development of polymerization techniques that are inherently "greener" is also relevant. Photoinduced Reversible Deactivation Radical Polymerization (photoRDRP) methods, such as photoATRP and PET-RAFT, offer more sustainable routes to well-defined polymers. tandfonline.com These methods can be activated by light, often under milder conditions than traditional thermal polymerization, and can utilize a wider range of catalysts, including metal-free organic photoredox catalysts, reducing the environmental impact associated with heavy metals. tandfonline.com These techniques are applicable to the polymerization of vinyl monomers like those derived from this compound.
Table 4: Green Chemistry Approaches Involving this compound
| Approach | Description | Example | Sustainability Benefit |
|---|---|---|---|
| Biocatalysis | Use of enzymes for synthesis or polymerization. | Enzymatic polymerization of anilines using templates. researchgate.net Potential for enzymatic synthesis of precursors. | Milder reaction conditions, reduced use of hazardous reagents. |
| Recyclable Materials | Design of polymers that can be reprocessed. | Covalent adaptable networks from poly(styrene-co-4-vinylbenzyl bromide). nih.govacs.org | Reduced waste, circular economy for thermosets. nih.govacs.org |
| Green Catalysis | Application in environmentally friendly chemical processes. | Immobilized imidazolium catalysts on a poly(this compound) scaffold for CO₂ conversion. rsc.org | Utilization of waste CO₂, catalyst recyclability. rsc.org |
| Sustainable Polymerization | Use of greener polymerization techniques. | Photoinduced RDRP methods like PET-RAFT for controlled polymerization. tandfonline.com | Milder reaction conditions, potential for metal-free catalysis. tandfonline.com |
Q & A
Q. What are the critical safety precautions for handling 4-vinylbenzyl bromide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work exclusively in a fume hood to avoid inhalation exposure .
- Emergency Protocols: In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
- Hazard Mitigation: Avoid contact with moisture, as hydrolysis may release corrosive HBr. Store away from oxidizing agents and bases to prevent exothermic reactions .
Q. How should this compound be stored to maintain stability during long-term experiments?
Methodological Answer:
- Storage Conditions: Keep in amber glass containers under inert gas (e.g., argon) at –20°C to minimize degradation. Use desiccants (e.g., molecular sieves) to prevent hydrolysis .
- Handling Precautions: Aliquot small quantities for frequent use to avoid repeated warming cycles, which accelerate decomposition. Verify purity via NMR or GC before critical experiments .
Advanced Research Questions
Q. How can nucleophilic substitution side reactions be minimized during copolymerization of this compound with styrene?
Methodological Answer:
- Solvent Selection: Use aprotic solvents (e.g., THF, DMF) to reduce competing hydrolysis. Avoid alcohols, as nucleophilic substitution with ethanol can replace bromide with ethoxy groups (up to 16% in styrene-VBC copolymers) .
- Catalyst Optimization: Replace bromide-containing stabilizers (e.g., Aliquat 336) with non-nucleophilic alternatives to suppress unintended side reactions .
- Reaction Monitoring: Track bromide content via ion chromatography or capillary electrophoresis to detect substitution byproducts early .
Q. What analytical methods are suitable for quantifying residual bromide in polymer matrices derived from this compound?
Methodological Answer:
- Capillary Electrophoresis (CE): Optimize buffer systems (e.g., sodium borate, pH 9.2) to resolve bromide (Br⁻) from chloride (Cl⁻) peaks. Use direct UV detection at 200 nm for sensitivity .
- Ion-Selective Electrodes (ISE): Calibrate with standard Br⁻ solutions and account for matrix effects by spiking known bromide concentrations into polymer digestates .
- Combustion Ion Chromatography (CIC): For trace analysis, combust polymer samples in oxygen and trap Br⁻ in absorbing solutions for high-precision quantification .
Q. How does the reactivity of this compound compare to its chloride analog in quaternization reactions for ionic liquid synthesis?
Methodological Answer:
- Kinetic Studies: Conduct time-resolved NMR to compare reaction rates of this compound vs. chloride with tertiary amines (e.g., pyrrolidine). Bromide typically exhibits faster quaternization due to better leaving-group ability .
- Byproduct Analysis: Monitor HBr/HCl release via pH titration or FTIR gas-phase analysis. Bromide generates HBr, which may require neutralization with weak bases (e.g., NaHCO₃) during workup .
- Product Purity: Purify ionic liquids via repeated precipitation in diethyl ether and characterize bromide content via elemental analysis or XPS .
Q. What strategies mitigate thermal degradation of this compound during high-temperature polymer processing?
Methodological Answer:
- Stabilizer Additives: Incorporate radical scavengers (e.g., BHT) or UV stabilizers (e.g., Tinuvin) at 0.1–1 wt% to suppress thermal decomposition pathways .
- Processing Conditions: Limit temperatures to <80°C and use short residence times in extrusion or molding equipment. Monitor degradation via TGA-MS for HBr emission peaks .
- Alternative Monomers: For applications requiring >100°C, consider thermally stable derivatives (e.g., 4-vinylbenzyl azide) to avoid bromide loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
